4-(4-Aminophenyl)butyric acid
描述
The exact mass of the compound 4-(4-Aminophenyl)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27531. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-(4-aminophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHLFWNKEWLHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164727 | |
| Record name | 4-(p-Aminophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15118-60-2 | |
| Record name | NSC 27531 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015118602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15118-60-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(p-Aminophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Aminophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-(4-Aminophenyl)butyric Acid: Chemical Properties and Structure
Introduction
4-(4-Aminophenyl)butyric acid, also known as 4-APB, is an organic compound derived from butyric acid. It serves as a significant synthetic intermediate in the pharmaceutical industry and for the synthesis of various other compounds.[1] Notably, it is recognized as a degradation product of Chlorambucil, an alkylating agent used in chemotherapy for conditions like chronic lymphocytic leukemia.[1] The compound is also utilized in mechanistic drug studies, with research suggesting it may act as an agonist for certain G-protein coupled receptors and as an inhibitor of monoamine oxidase, which is involved in neurotransmitter metabolism.[1] Furthermore, its structure lends itself to use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2] This guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental protocols for researchers and drug development professionals.
Chemical Structure and Identifiers
The fundamental structure of this compound consists of a phenyl ring substituted with an amino group and a butyric acid chain.
Caption: Chemical structure of 4-(4-Aminophenyl)butanoic acid.
| Identifier | Value |
| IUPAC Name | 4-(4-aminophenyl)butanoic acid[3] |
| Synonyms | This compound, p-Aminobenzenebutyric acid, 4-Aminobenzenebutanoic acid |
| CAS Number | 15118-60-2[1][2][3][4][5][6][7][8] |
| Molecular Formula | C10H13NO2[2][3][6][7][8] |
| SMILES | Nc1ccc(CCCC(O)=O)cc1 |
| InChI Key | RBHLFWNKEWLHBP-UHFFFAOYSA-N[3] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. These predicted and experimentally determined values are critical for its application in research and development.
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | [2][3][6][7][8] |
| Melting Point | 121-124 °C | [4][5] |
| Boiling Point (Predicted) | 363.7 ± 17.0 °C at 760 mmHg | [4][5] |
| Density (Predicted) | 1.177 ± 0.06 g/cm³ | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| XLogP3 (Computed) | 1.7 | [3] |
Experimental Protocols
Synthesis Protocol
A general procedure for the synthesis of this compound involves the reduction of an acetamidophenyl precursor.[1]
Starting Material: 4-(4-acetamidophenyl)-4-oxobutanoic acid or 3-(4-acetamidophenyl)propionic acid.[1]
Reagents and Equipment:
-
3-(4-acetamidophenyl)propionic acid (89 g)[1]
-
Potassium hydroxide (88 g)[1]
-
85% Hydrazine hydrate (65 ml)[1]
-
Diethylene glycol (450 ml)[1]
-
Reaction vessel with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
pH meter and 6N Hydrochloric acid
Methodology:
-
Combine 89 g of 3-(4-acetamidophenyl)propionic acid, 88 g of potassium hydroxide, 65 ml of 85% hydrazine hydrate, and 450 ml of diethylene glycol in a suitable reaction vessel.[1]
-
Heat the mixture to reflux and maintain for 1.5 hours.[1]
-
Increase the reaction temperature to 150°C to distill off excess hydrazine hydrate.[1]
-
Maintain the reaction at 150°C for an additional 4 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Add 400 g of water to the cooled mixture.[1]
-
Adjust the pH of the solution to 6 using 6N hydrochloric acid to precipitate the product.[1]
-
Filter the precipitate, wash with water, and dry to yield this compound.
Caption: Workflow for the synthesis of this compound.
General Analytical Approaches
While specific validated methods for this compound were not detailed in the provided search results, standard analytical techniques for organic acids can be readily applied.
1. High-Performance Liquid Chromatography (HPLC): A combination of reversed-phase chromatography with UV detection is a common and accessible method for analyzing organic acids.[9]
-
Column: A C18 stationary phase column is typically suitable.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer) with an organic modifier like acetonitrile or methanol. Gradient elution may be required to achieve optimal separation from impurities.
-
Detection: UV detection is effective due to the presence of the phenyl ring chromophore. The detection wavelength should be set at the absorbance maximum of the compound.
2. Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds, GC-MS offers high sensitivity and structural confirmation. Since this compound has low volatility, derivatization is necessary.
-
Derivatization: The carboxylic acid and amino groups must be derivatized prior to analysis. Silylation (e.g., using BSTFA) is a common method for making such compounds amenable to GC analysis.
-
Analysis: The derivatized sample is injected into the GC-MS system. The resulting mass spectrum provides a fragmentation pattern that can be used for identification and quantification.
Biological Context and Potential Applications
This compound is relevant in several areas of drug development and biological research. Its roles range from being a metabolite of an existing drug to a building block for novel therapeutic modalities.
-
Chemotherapy Metabolite: It is a known degradation product of the anticancer drug Chlorambucil.[1] Understanding its properties is relevant for studying the metabolism and clearance of the parent drug.
-
PROTAC Linker: The molecule is used as a linker in the synthesis of PROTACs, which are novel molecules designed to induce the degradation of specific target proteins.[2]
-
Pharmacological Activity: Preliminary studies suggest it may have intrinsic biological activity, including potential agonism at G-protein coupled receptors and inhibition of monoamine oxidase.[1] These activities, however, require further investigation to be fully characterized.
Caption: Key applications and biological context of the compound.
References
- 1. This compound | 15118-60-2 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 15118-60-2 [m.chemicalbook.com]
- 5. 4-(4-Aminophenyl)butanoic acid | CAS#:15118-60-2 | Chemsrc [chemsrc.com]
- 6. 15118-60-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound [oakwoodchemical.com]
- 9. shimadzu.co.kr [shimadzu.co.kr]
Synthesis of 4-(4-Aminophenyl)butyric Acid: A Technical Guide for Researchers
An in-depth guide to the synthesis of 4-(4-aminophenyl)butyric acid, a key intermediate in pharmaceutical research and development. This document provides a comparative analysis of two primary synthetic methodologies, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its effective preparation.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a phenyl ring with an amino group and a butyric acid side chain, makes it a versatile intermediate for the synthesis of a variety of biologically active molecules. This technical guide outlines two robust and well-documented methods for the synthesis of this compound for research purposes: the catalytic hydrogenation of 4-(4-nitrophenyl)butyric acid and the Wolff-Kishner reduction of 4-(4-acetamidophenyl)-4-oxobutanoic acid.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties and characterization data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Off-white to light brown powder |
| Melting Point | 121-124 °C[1] |
| Solubility | Slightly soluble in DMSO and methanol[1] |
| CAS Number | 15118-60-2[2] |
| Purity (Typical) | ≥95%[2][3] |
| ¹H NMR Spectrum | Consistent with the structure of this compound. |
| ¹³C NMR Spectrum | Consistent with the structure of this compound. |
| Infrared (IR) Spectrum | Characteristic peaks corresponding to amine (N-H), carboxylic acid (O-H and C=O), and aromatic ring stretches. |
| Mass Spectrum | Molecular ion peak consistent with the molecular weight. |
Synthetic Methodologies
Two primary synthetic routes are detailed below, offering flexibility in reagent choice and reaction conditions.
Method 1: Catalytic Hydrogenation of 4-(4-Nitrophenyl)butyric Acid
This method involves the reduction of a nitro group to an amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The starting material, 4-(4-nitrophenyl)butyric acid, can be synthesized via Friedel-Crafts acylation of nitrobenzene with succinic anhydride.
A common method for the synthesis of the precursor is the Friedel-Crafts acylation of nitrobenzene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-(4-nitrophenyl)butyric acid (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) to afford this compound.
| Parameter | Value/Condition |
| Starting Material | 4-(4-Nitrophenyl)butyric acid |
| Key Reagents | 10% Palladium on Carbon, Hydrogen Gas |
| Solvent | Ethanol or Methanol |
| Reaction Temperature | Room Temperature |
| Hydrogen Pressure | 1-4 atm |
| Typical Reaction Time | 2-24 hours |
| Reported Yield | High (typically >90%) |
| Purity | High after recrystallization (>95%) |
Method 2: Wolff-Kishner Reduction of 4-(4-Acetamidophenyl)-4-oxobutanoic Acid
This route involves the deoxygenation of a ketone to a methylene group using hydrazine hydrate in the presence of a strong base. The starting material, 4-(4-acetamidophenyl)-4-oxobutanoic acid, can be prepared by the Friedel-Crafts acylation of acetanilide with succinic anhydride.[4][5][6][7] The acetamido group is subsequently hydrolyzed to the amine during the work-up.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(4-acetamidophenyl)-4-oxobutanoic acid (1 equivalent), potassium hydroxide (excess, e.g., 4-5 equivalents), and diethylene glycol as the solvent.
-
Hydrazone Formation: Add hydrazine hydrate (85% solution, excess, e.g., 3-4 equivalents) to the mixture. Heat the reaction mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone intermediate.
-
Decomposition: After hydrazone formation, arrange the apparatus for distillation and carefully distill off the water and excess hydrazine until the reaction temperature rises to 190-200 °C. Maintain this temperature for 3-4 hours to allow for the decomposition of the hydrazone.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Purification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 6-7. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
| Parameter | Value/Condition |
| Starting Material | 4-(4-Acetamidophenyl)-4-oxobutanoic acid |
| Key Reagents | Hydrazine Hydrate, Potassium Hydroxide |
| Solvent | Diethylene Glycol |
| Reaction Temperature | 130-140 °C (hydrazone formation), 190-200 °C (decomposition) |
| Typical Reaction Time | 4-6 hours |
| Reported Yield | Good to Excellent (typically 80-95%)[8][9] |
| Purity | High after recrystallization (>95%) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis.
References
- 1. This compound CAS#: 15118-60-2 [m.chemicalbook.com]
- 2. This compound 95 15118-60-2 [sigmaaldrich.com]
- 3. This compound 95 15118-60-2 [sigmaaldrich.com]
- 4. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(4-Acetamidophenyl)-4-oxobutanoic acid | 5473-15-4 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
In Vitro Mechanism of Action of 4-(4-Aminophenyl)butyric Acid: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current understanding of the in vitro mechanism of action of 4-(4-Aminophenyl)butyric acid. Despite a comprehensive review of scientific literature, it is important to note at the outset that detailed in vitro studies elucidating the specific molecular mechanisms of this compound are notably scarce. The available information is largely descriptive and lacks the quantitative data typically required for a full mechanistic characterization.
Overview and Chemical Identity
This compound, also known as 4-aminobenzenebutanoic acid or p-aminobenzenebutyric acid, is an organic compound with the molecular formula C₁₀H₁₃NO₂. It is structurally related to the neurotransmitter γ-aminobutyric acid (GABA) and is recognized as a degradation product of the alkylating chemotherapeutic agent, chlorambucil.[1] Its primary role in the literature appears to be as a synthetic intermediate in the development of pharmaceuticals and in the synthesis of more complex organic molecules, including its use as a PROTAC (Proteolysis Targeting Chimera) linker.
Postulated In Vitro Biological Activities
While dedicated studies are lacking, some sources suggest potential biological activities for this compound, although these claims are not substantiated with detailed experimental evidence in the available literature.
G-Protein Coupled Receptor (GPCR) Agonism
There are suggestions that this compound may act as an agonist at certain G-protein coupled receptors (GPCRs).[1] However, the specific GPCRs targeted, the binding affinities (e.g., Kᵢ or EC₅₀ values), and the downstream signaling pathways activated have not been documented in the reviewed literature.
A generalized experimental workflow to investigate potential GPCR agonism is outlined below.
Caption: Generalized workflow for investigating GPCR agonism.
Monoamine Oxidase (MAO) Inhibition
It has also been proposed that this compound may inhibit monoamine oxidase (MAO), an enzyme crucial for the catabolism of neurotransmitters.[1] The specific isoforms of MAO (MAO-A or MAO-B) that might be inhibited, the potency of inhibition (IC₅₀ values), and the nature of this inhibition (e.g., competitive, non-competitive, reversible, or irreversible) are not specified in the available literature.
A typical experimental approach to assess MAO inhibition is presented below.
Caption: Standard experimental workflow for MAO inhibition assay.
Quantitative Data Summary
A thorough search of the literature did not yield any quantitative in vitro data for the mechanism of action of this compound. As such, tables of binding affinities, IC₅₀/EC₅₀ values, or other quantitative measures of biological activity cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for in vitro studies specifically investigating the mechanism of action of this compound are not available in the published literature. The workflows provided above represent general methodologies for investigating the postulated activities of this compound.
Signaling Pathways
Due to the lack of specific in vitro studies, the signaling pathways modulated by this compound remain uncharacterized. A hypothetical signaling cascade, should the compound be confirmed as a Gαᵢ-coupled GPCR agonist, is depicted below for illustrative purposes.
Caption: Hypothetical Gαi-coupled GPCR signaling pathway.
Conclusion
References
Spectroscopic Profile of 4-(4-Aminophenyl)butyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-(4-Aminophenyl)butyric acid, a compound of interest in pharmaceutical research and development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol .[1][2][3] The structural and electronic environment of the molecule has been elucidated using various spectroscopic techniques. The quantitative data from these analyses are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic protons (AA'BB' system) |
| Data not available | Data not available | Data not available | -CH₂- (adjacent to aromatic ring) |
| Data not available | Data not available | Data not available | -CH₂- (central methylene) |
| Data not available | Data not available | Data not available | -CH₂- (adjacent to carboxyl group) |
| Data not available | Data not available | Data not available | -NH₂ (amino group) |
| Data not available | Data not available | Data not available | -COOH (carboxyl group) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available | Quaternary aromatic carbon (C-NH₂) |
| Data not available | Aromatic CH |
| Data not available | Aromatic CH |
| Data not available | Quaternary aromatic carbon (C-alkyl) |
| Data not available | -CH₂- (adjacent to aromatic ring) |
| Data not available | -CH₂- (central methylene) |
| Data not available | -CH₂- (adjacent to carboxyl group) |
| Data not available | -COOH (carboxyl carbon) |
Note: Specific chemical shift values from public databases were not available at the time of this report. The assignments are based on predictable chemical environments.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Broad | O-H stretch (carboxylic acid) |
| Data not available | Medium | N-H stretch (primary amine) |
| Data not available | Strong | C=O stretch (carboxylic acid) |
| Data not available | Medium | C=C stretch (aromatic ring) |
| Data not available | Medium | C-N stretch (aromatic amine) |
| Data not available | Medium | C-O stretch (carboxylic acid) |
| Data not available | Strong | Aromatic C-H bending (para-disubstituted) |
Note: Specific peak positions from public databases were not available. The assignments are based on characteristic functional group frequencies.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 179.09 | Molecular ion [M]⁺ or protonated molecule [M+H]⁺ (calculated: 179.0946)[1] |
Note: Detailed fragmentation data was not available. The primary observed peak would correspond to the molecular ion or the protonated molecule.
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are provided below. These represent typical procedures for a small organic molecule like this compound.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4][5]
-
The sample was vortexed to ensure homogeneity.
Instrumentation and Parameters (¹H and ¹³C NMR):
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: DMSO-d₆ (due to the presence of both amine and carboxylic acid functional groups).
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
Reference: The solvent peak of DMSO-d₆ was used as an internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of solid this compound powder was placed directly onto the ATR crystal.[8]
-
Pressure was applied using the instrument's anvil to ensure good contact between the sample and the crystal.[8]
Instrumentation and Parameters (FTIR-ATR):
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty ATR crystal was collected prior to sample analysis.
Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
-
A stock solution of this compound was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[9][10]
-
This stock solution was further diluted to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation for positive ion mode.[10]
-
The final solution was filtered through a 0.22 µm syringe filter to remove any particulates.[10]
Instrumentation and Parameters (ESI-MS):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Infusion: The sample solution was introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Flow rate and temperature were optimized for stable spray and desolvation.
-
Mass Range: m/z 50-500.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-アミノフェニル)酪酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 95 15118-60-2 [sigmaaldrich.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. agilent.com [agilent.com]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
An In-depth Technical Guide on the Evaluation of 4-(4-Aminophenyl)butyric Acid as a Potential GABA Analogue
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 4-(4-Aminophenyl)butyric acid (APB) is a commercially available compound with structural similarities to known GABA analogues. However, as of the compilation of this guide, there is a notable absence of publicly available scientific literature detailing its specific pharmacological activity, including binding affinities and functional modulation of GABA receptors. This document therefore serves as a technical guide for the potential evaluation of APB as a GABA analogue, providing a framework of relevant experimental protocols and data presentation formats that would be necessary for its characterization.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. GABA analogues are a class of compounds structurally related to GABA that are designed to modulate the GABAergic system, often with improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier. These compounds can act as agonists, antagonists, or modulators of GABA receptors, which are broadly classified into ionotropic GABAA receptors and metabotropic GABAB receptors.
This compound (APB) is a structural analogue of GABA, incorporating a phenyl ring that may enhance its lipophilicity and potential for central nervous system penetration. Its structural similarity to well-characterized GABA analogues such as phenibut (β-phenyl-GABA) and baclofen (β-(4-chlorophenyl)-GABA) suggests that it may also interact with GABA receptors. This guide outlines the necessary experimental framework to investigate and characterize the potential GABAergic activity of APB.
Chemical Profile of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(4-aminophenyl)butanoic acid | [1] |
| Synonyms | 4-Aminobenzenebutanoic acid, p-Aminobenzenebutyric acid | [2] |
| CAS Number | 15118-60-2 | [3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Powder | [2] |
| Melting Point | 121-124 °C | [3] |
Structural Comparison with GABA and Known Analogues
The structural relationship between GABA, APB, and other known GABA analogues is a key indicator of its potential pharmacological activity.
Synthesis of this compound
General Synthesis Overview
A plausible synthetic route involves the reduction of a nitro group and subsequent hydrolysis. A more detailed, multi-step synthesis could be adapted from procedures for similar compounds.
Exemplary Experimental Protocol (Adaptable)
The following protocol is a generalized procedure that would require optimization for the specific synthesis of APB.
-
Reaction Setup: In a reaction vessel, dissolve the starting material (e.g., 4-(4-nitrophenyl)butyric acid) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalyst, such as palladium on carbon (Pd/C), to the solution.
-
Reduction: Subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the reduction of the nitro group is complete. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Filtration: Once the reaction is complete, carefully filter the mixture to remove the catalyst.
-
Esterification (if necessary): If the starting material was an ester, proceed to the hydrolysis step. If not, an esterification step may be performed to facilitate purification.
-
Hydrolysis: Treat the resulting amino ester with an acid or base to hydrolyze the ester and yield the carboxylic acid.
-
Purification: Purify the final product, this compound, by recrystallization from an appropriate solvent system to obtain a pure crystalline solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Pharmacological Evaluation at GABA Receptors
To characterize APB as a potential GABA analogue, a series of in vitro pharmacological assays are necessary. These include receptor binding assays to determine its affinity for GABA receptors and functional assays to assess its efficacy.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
5.1.1. Experimental Workflow: Radioligand Binding Assay
5.1.2. Detailed Protocol: GABAA Receptor Binding Assay
This protocol is adapted from standard procedures and would require optimization for APB.
-
Membrane Preparation:
-
Homogenize rat cerebral cortex or cerebellum in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation in fresh buffer.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration (determined by a protein assay like the Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add the membrane preparation, a known concentration of a suitable radioligand for the GABAA receptor (e.g., [³H]muscimol or [³H]gabazine), and varying concentrations of the test compound (APB).
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known GABAA agonist or antagonist, e.g., GABA or bicuculline).
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of APB.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5.1.3. Detailed Protocol: GABAB Receptor Binding Assay
A similar protocol to the GABAA binding assay would be followed, with the key difference being the choice of radioligand. A suitable radioligand for the GABAB receptor, such as [³H]GABA in the presence of a GABAA blocker or a specific GABAB ligand like [³H]CGP54626, would be used.
5.1.4. Anticipated Data Presentation
The results from these binding assays would be summarized in a table for clear comparison.
| Compound | Receptor Subtype | Radioligand | Ki (nM) | IC50 (nM) |
| This compound | GABAA | [³H]muscimol | Data not available | Data not available |
| This compound | GABAB | [³H]CGP54626 | Data not available | Data not available |
| GABA (control) | GABAA | [³H]muscimol | Literature value | Literature value |
| Baclofen (control) | GABAB | [³H]CGP54626 | Literature value | Literature value |
Functional Assays
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or allosteric modulator.
5.2.1. Experimental Workflow: Electrophysiology Assay
References
An In-depth Technical Guide to 4-(4-Aminophenyl)butyric Acid: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-aminophenyl)butyric acid, a molecule of significant interest in medicinal chemistry and pharmacology. Historically recognized as a key intermediate in the synthesis of the nitrogen mustard alkylating agent, chlorambucil, recent investigations have suggested its potential as a bioactive compound in its own right, likely interacting with neurotransmitter systems. This document details the historical context of its discovery, various methods for its chemical synthesis with detailed experimental protocols, and explores its putative mechanisms of action, including its relationship with GABA receptors. Quantitative data from available studies are presented, and key pathways are visualized to provide a thorough resource for researchers in drug development and related scientific fields.
Discovery and Historical Context
The history of this compound is intrinsically linked to the development of chemotherapeutic agents in the mid-20th century. It emerged as a crucial precursor in the synthesis of chlorambucil, an oral nitrogen mustard drug.
First Synthesis
The first synthesis of this compound was reported in 1955 by F. Bergel, J. L. Everett, J. J. Roberts, and W. C. J. Ross of the Chester Beatty Research Institute in London.[1][2] This work was part of a broader effort to develop less toxic derivatives of nitrogen mustards for cancer therapy.[3] The rationale was to attach the cytotoxic bis(2-chloroethyl)amino group to a carrier molecule that might confer some biological specificity. This compound served as this carrier, chosen for its structural similarity to other biologically relevant molecules.
Role as a Chemotherapeutic Intermediate
The primary historical significance of this compound is its role as the penultimate intermediate in the synthesis of chlorambucil. Chlorambucil was approved for medical use in the United States in 1957 and remains on the World Health Organization's List of Essential Medicines.[1] It is used in the treatment of chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[4] The synthesis of chlorambucil involves the N-alkylation of this compound with ethylene oxide, followed by chlorination.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 15118-60-2 | [5][6] |
| Molecular Formula | C₁₀H₁₃NO₂ | [5][6] |
| Molecular Weight | 179.22 g/mol | [5][6] |
| Melting Point | 121-124 °C | [7] |
| Boiling Point | 363.7±17.0 °C (Predicted) | [7] |
| IUPAC Name | 4-(4-aminophenyl)butanoic acid | [5] |
| Synonyms | p-Aminophenylbutyric acid, 4-Aminobenzenebutanoic acid | [6] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been described. The most common methods involve the reduction of a nitro group or a ketone.
Synthesis via Wolff-Kishner Reduction (Huang-Minlon Modification)
This is a widely used method that starts from 4-(4-acetamidophenyl)-4-oxobutanoic acid. The keto group is reduced to a methylene group under basic conditions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 89 g of 3-(4-acetamidophenyl)propionic acid, 88 g of potassium hydroxide, 65 ml of 85% hydrazine hydrate, and 450 ml of diethylene glycol.[7]
-
Initial Reflux: Heat the mixture to reflux and maintain for 1.5 hours.[7]
-
Removal of Hydrazine: Increase the reaction temperature to 150°C to distill off excess hydrazine hydrate.[7]
-
Completion of Reaction: Maintain the reaction mixture at 150°C for an additional 4 hours.[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 400 g of water.
-
Adjust the pH to 6 with 6N hydrochloric acid, and then to 5-6 with glacial acetic acid.
-
The product will precipitate as white or near-white crystals.
-
-
Purification: Collect the crystals by filtration, wash with water, and dry to yield the final product.[7]
Logical Workflow for Wolff-Kishner Reduction:
Workflow for the synthesis of this compound via Wolff-Kishner reduction.
Synthesis via Catalytic Hydrogenation
An alternative route involves the reduction of a nitro group, which is often followed by esterification and then hydrolysis. A related procedure synthesizes the ethyl ester directly.
Experimental Protocol for Ethyl 4-(4-aminophenyl)butyrate:
-
Hydrogenation: In a hydrogenation vessel, dissolve 10.0 g of 4-(4-nitrophenyl)butyric acid in 150 ml of ethanol. Add 50 mg of a 10% palladium on carbon catalyst.[8]
-
Reaction: Hydrogenate the mixture until the uptake of hydrogen ceases.
-
Catalyst Removal: Purge the system with nitrogen and filter the solution through a Celite pad to remove the catalyst.[8]
-
Esterification: Add 3 ml of boron trifluoride etherate to the filtrate and heat the solution to reflux for 10 hours.[8]
-
Isolation: Cool the solution and evaporate the ethanol to obtain a colorless residue.
-
Purification: Recrystallize the product from ethanol-hexane to afford ethyl 4-(4-aminophenyl)butyrate.[8] Hydrolysis of the ester would then yield the desired carboxylic acid.
Putative Mechanism of Action and Biological Activity
While historically viewed as an intermediate, the structural similarity of this compound to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has led to speculation about its own biological activity. It is considered a GABA analogue, similar to phenibut (β-phenyl-GABA) and baclofen (β-(4-chlorophenyl)-GABA).[1][9][10]
Interaction with GABA Receptors
The primary hypothesized mechanism of action is its activity as an agonist at GABA receptors, particularly the GABA-B receptor.[1][9] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.
GABA-B Receptor Signaling Pathway:
Activation of the GABA-B receptor by an agonist initiates a signaling cascade through a Gi/o protein. This leads to the dissociation of the G-protein into its Gα and Gβγ subunits.
-
Gα subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ subunit:
-
Activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane.
-
Inhibits voltage-gated calcium channels, reducing calcium influx.
-
These downstream effects collectively lead to a reduction in neuronal excitability and inhibition of neurotransmitter release.
Putative GABA-B receptor signaling pathway for this compound.
Monoamine Oxidase (MAO) Inhibition
Experimental Protocol for MAO Inhibition Assay (General Fluorimetric Method):
This protocol provides a general framework for assessing MAO activity.
-
Enzyme and Substrate Preparation:
-
Dilute purified MAO-A or MAO-B to a working concentration (e.g., 3 U/mL for MAO-A, 6 U/mL for MAO-B) in an appropriate buffer.
-
Prepare a solution of a suitable substrate, such as p-tyramine, which is a substrate for both MAO-A and MAO-B.[11]
-
-
Inhibitor Preparation: Dissolve the test compound (this compound) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC₅₀ value.
-
Assay Reaction:
-
In a 96-well plate, add the diluted enzyme.
-
Add the test compound at various concentrations to the respective wells. Include a control with solvent only.
-
Pre-incubate the enzyme and inhibitor for a set time (e.g., 15 minutes at 25°C).
-
Initiate the reaction by adding the substrate and a detection reagent system that produces a fluorescent signal in the presence of hydrogen peroxide (a byproduct of the MAO reaction).[11]
-
-
Data Acquisition: Measure the fluorescence (e.g., λex = 530 nm / λem = 585 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the control and calculate the IC₅₀ value.
Quantitative Data
As of the latest literature review, specific quantitative data on the binding affinity or functional activity of this compound at GABA receptors or its inhibitory constants for monoamine oxidase are not well-documented. Research has largely focused on its derivatives, such as chlorambucil, or its structural analogues, like phenibut and baclofen. The data for these related compounds are presented for comparative purposes.
Pharmacological Data for Related GABA Analogues:
| Compound | Receptor Target | Activity | Value | Reference(s) |
| Phenibut | GABA-B Receptor | Agonist | - | [1][9] |
| α₂δ subunit of VDCCs | Blocker | Kᵢ = 23-39 µM | [9] | |
| Baclofen | GABA-B Receptor | Agonist | ~15x higher affinity than Phenibut | [12] |
VDCCs: Voltage-Dependent Calcium Channels
Future Directions
The historical role of this compound as a synthetic intermediate is well-established. However, its potential as a neuroactive agent, suggested by its structural similarity to known GABAergic drugs, warrants further investigation. Future research should focus on:
-
Quantitative Pharmacological Profiling: Detailed in vitro binding and functional assays are required to definitively determine the affinity and efficacy of this compound at GABA-A and GABA-B receptors.
-
MAO Inhibition Studies: The potential for monoamine oxidase inhibition should be systematically evaluated to determine IC₅₀ values for both MAO-A and MAO-B.
-
In Vivo Studies: Preclinical studies in animal models are necessary to assess the pharmacokinetic properties, blood-brain barrier penetration, and potential anxiolytic, nootropic, or other CNS effects of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of novel derivatives could elucidate the key structural features required for its biological activity and potentially lead to the development of new therapeutic agents.
Conclusion
This compound holds a significant place in the history of medicinal chemistry as a cornerstone in the development of the anticancer drug chlorambucil. While its own biological activity has been underexplored, its structural characteristics point towards a promising future as a lead compound for the development of novel neuropharmacological agents. This guide provides a foundational resource for scientists and researchers to build upon, encouraging further exploration into the synthesis, mechanism, and therapeutic potential of this intriguing molecule.
References
- 1. Aryl-2-halogenoalkylamines. Part XV. Some cationic and basically substituted aryl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Aryl-2-halogenoalkylamines. Part XV. Some cationic and basically substituted aryl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Critical Role for α4βδ GABAA Receptors in Shaping Learning Deficits at Puberty in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-(4-aminophenyl)butyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-aminophenyl)butyric acid is a derivative of butyric acid with a chemical structure that suggests potential interactions with several key therapeutic targets within the central nervous system. While direct quantitative data on its binding affinities and inhibitory concentrations are not extensively available in public literature, its structural similarity to known neuroactive compounds and preliminary mentions in chemical databases point towards potential activity as a modulator of G-protein coupled receptors (GPCRs), an inhibitor of monoamine oxidases (MAOs), and a ligand for GABA receptors. This technical guide provides an in-depth overview of these potential therapeutic targets, including detailed experimental protocols for their investigation and visual workflows to guide future research.
Introduction
This compound is an organic compound that has been noted for its use as a synthetic intermediate in the development of pharmaceuticals, particularly for neurological disorders.[1] It is also recognized as a degradation product of the chemotherapeutic agent Chlorambucil.[2] Although comprehensive pharmacological profiling is limited, its structural features, particularly the GABA-like backbone and the aminophenyl moiety, suggest a potential for interaction with key neurological pathways. This guide explores the most probable therapeutic targets and provides the necessary methodological framework for their experimental validation.
Potential Therapeutic Targets
The therapeutic potential of this compound is hypothesized to stem from its interaction with the following targets:
-
G-Protein Coupled Receptors (GPCRs): It has been suggested that this compound may act as an agonist for certain GPCRs.[2]
-
Monoamine Oxidases (MAOs): There are indications that this compound may inhibit monoamine oxidase, an enzyme crucial for the metabolism of neurotransmitters.[2]
-
GABA Receptors: Due to its structural similarity to GABA analogues like phenibut and baclofen, it is a candidate for interaction with GABAA or GABAB receptors.
G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the target of a significant portion of modern pharmaceuticals.[3] An agonistic activity of this compound on specific GPCRs could have wide-ranging therapeutic implications.
The diagram below illustrates a generalized GPCR signaling cascade upon agonist binding.
Monoamine Oxidases (MAOs)
MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine.[4] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[4]
The following diagram depicts the enzymatic reaction of MAO and the principle of its inhibition.
GABA Receptors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5] GABA receptors are classified into GABAA (ionotropic) and GABAB (metabotropic) subtypes.[5] Modulators of these receptors are used as anxiolytics, sedatives, and muscle relaxants. The structural similarity of this compound to known GABA analogues suggests it may bind to and modulate GABAergic neurotransmission.
This diagram illustrates the structure of a GABAA receptor and the potential binding of this compound.
Experimental Protocols
To empirically determine the therapeutic targets of this compound, the following experimental protocols are recommended.
Radioligand Binding Assay for GABAA Receptors
This protocol is designed to determine the binding affinity of this compound to GABAA receptors using competitive displacement of a radiolabeled ligand.[6]
3.1.1 Materials and Reagents
-
Radioligand: [3H]Muscimol or [3H]GABA (specific activity ~10-30 Ci/mmol)
-
Membrane Preparation: Rat brain cortical membranes
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 1 mM GABA
-
Test Compound: this compound dissolved in an appropriate solvent
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
3.1.2 Membrane Preparation
-
Homogenize rat cerebral cortices in 20 volumes of ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in ice-cold binding buffer and centrifuging three times.
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.
3.1.3 Binding Assay
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (final concentration ~1-5 nM), and 50 µL of either:
-
Buffer (for total binding)
-
1 mM GABA (for non-specific binding)
-
Varying concentrations of this compound
-
-
Add 100 µL of the membrane preparation to each well to initiate the reaction.
-
Incubate at 4°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
3.1.4 Data Analysis
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay determines the inhibitory activity of this compound against MAO-A and MAO-B by measuring the production of hydrogen peroxide.[4]
3.2.1 Materials and Reagents
-
Enzymes: Recombinant human MAO-A and MAO-B
-
Substrates: p-Tyramine (for MAO-A) or Benzylamine (for MAO-B)
-
Fluorogenic Probe: Amplex® Red
-
Enzyme: Horseradish peroxidase (HRP)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Test Compound: this compound dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
3.2.2 Assay Protocol
-
To each well of a 96-well plate, add 20 µL of the test compound at various concentrations or the positive control.
-
Add 20 µL of the MAO enzyme (MAO-A or MAO-B) solution.
-
Incubate for 15 minutes at 37°C.
-
Prepare a detection solution containing Amplex® Red, HRP, and the appropriate substrate in the assay buffer.
-
Add 60 µL of the detection solution to each well to start the reaction.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for 30 minutes at 37°C.
3.2.3 Data Analysis
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Quantitative Data Summary
As of the date of this publication, there is no publicly available quantitative data (e.g., Ki, IC50) for the binding or inhibition of this compound at its potential therapeutic targets. The tables below are provided as templates for the presentation of data that may be generated using the protocols described herein.
Table 1: Potential GABA Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (µM) | IC50 (µM) |
|---|---|---|---|
| GABAA | [3H]Muscimol | - | - |
| GABAB | [3H]CGP54626 | - | - |
Table 2: Potential Monoamine Oxidase Inhibition by this compound
| Enzyme | Substrate | IC50 (µM) |
|---|---|---|
| MAO-A | p-Tyramine | - |
| MAO-B | Benzylamine | - |
Conclusion and Future Directions
This compound presents an intriguing scaffold for the development of novel therapeutics targeting the central nervous system. While its pharmacological profile remains largely uncharacterized, its structural relationship to known neuroactive compounds strongly suggests potential interactions with GPCRs, MAOs, and GABA receptors. The experimental protocols and workflows provided in this guide offer a clear path for the systematic evaluation of these potential therapeutic targets. Future research should focus on generating robust quantitative data to validate these interactions and to elucidate the specific receptor subtypes and enzyme isoforms involved. Such studies will be instrumental in unlocking the therapeutic potential of this compound and its derivatives.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 15118-60-2 [chemicalbook.com]
- 3. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
In Silico Modeling of 4-(4-aminophenyl)butyric Acid Receptor Binding: A Technical Guide
Abstract: 4-(4-aminophenyl)butyric acid (4-APB) is a synthetic compound with potential applications in neurology, suggested to act as a monoamine oxidase (MAO) inhibitor and an agonist for certain G-protein coupled receptors (GPCRs)[1]. However, a detailed characterization of its receptor binding profile is not publicly available. This technical guide outlines a comprehensive, albeit hypothetical, in silico workflow to investigate and predict the binding of 4-APB to these two major classes of drug targets. The methodologies presented herein provide a roadmap for researchers and drug development professionals to characterize novel small molecules, combining computational modeling with experimental validation.
Introduction
This compound is a derivative of butyric acid that has been used as a synthetic intermediate in the development of pharmaceuticals targeting neurological disorders[2]. Preliminary information suggests its potential to modulate neurotransmitter activity, possibly through the inhibition of monoamine oxidase (MAO) and agonism of G-protein coupled receptors (GPCRs)[1]. In the absence of definitive experimental data, computational (in silico) modeling offers a powerful and resource-efficient approach to generate hypotheses about the molecular interactions of 4-APB.
This guide details a hypothetical workflow for the in silico modeling of 4-APB binding to two representative targets: Monoamine Oxidase B (MAO-B) and the Serotonin 1A Receptor (5-HT1A), a well-characterized GPCR. The workflow encompasses target selection, molecular docking, and the design of essential experimental protocols for model validation.
Part 1: In Silico Modeling of 4-APB with Monoamine Oxidase B (MAO-B)
Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. This section outlines the process of modeling the interaction of 4-APB with MAO-B.
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.
Detailed Methodologies
2.2.1. Target and Ligand Preparation
-
Target Preparation: The crystal structure of human MAO-B in complex with an inhibitor (PDB ID: 2V5Z) is obtained from the Protein Data Bank. Using molecular modeling software (e.g., UCSF Chimera), all water molecules and co-crystallized ligands are removed. Polar hydrogen atoms are added, and Gasteiger charges are computed. The prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.
-
Ligand Preparation: The 2D structure of this compound is drawn using a chemical sketcher (e.g., ChemDraw) and converted to a 3D structure. The geometry is optimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed, and the structure is saved in the PDBQT format.
2.2.2. Molecular Docking Protocol
Molecular docking is performed using AutoDock Vina. A grid box is defined to encompass the active site of MAO-B, centered on the position of the co-crystallized inhibitor in the original PDB file. The dimensions of the grid box are set to 25Å x 25Å x 25Å to allow for sufficient conformational sampling of the ligand. The docking simulation is run with an exhaustiveness of 8. The resulting binding poses are ranked by their predicted binding affinity (in kcal/mol).
Hypothetical Data Presentation
The predicted binding affinities and interactions of 4-APB with MAO-A and MAO-B are summarized below.
| Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| MAO-B | 2V5Z | -7.8 | Tyr435, Gln206, Cys172 |
| MAO-A | 2BXS | -7.2 | Tyr444, Tyr407, Phe208 |
Table 1: Hypothetical molecular docking results for 4-APB with MAO isoforms.
Experimental Protocol for Validation: MAO-Glo™ Assay
To validate the in silico predictions, a biochemical assay is required to determine the inhibitory activity of 4-APB against MAO-A and MAO-B.
Objective: To determine the IC50 value of 4-APB for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay kit (Promega)
-
This compound
-
Control inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B)
-
96-well white opaque plates
-
Plate-reading luminometer
Procedure:
-
A serial dilution of 4-APB is prepared in the appropriate buffer (e.g., 0, 0.1, 1, 10, 100, 1000 µM).
-
In a 96-well plate, the MAO enzyme (either A or B) is added to each well containing the different concentrations of 4-APB or control inhibitor.
-
The plate is incubated for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
The MAO substrate from the Glo™ kit is added to each well to initiate the enzymatic reaction.
-
The plate is incubated for 60 minutes at room temperature.
-
The Luciferin Detection Reagent is added to each well, which terminates the MAO reaction and initiates a light-generating reaction.
-
The plate is incubated for 20 minutes at room temperature.
-
Luminescence is measured using a plate-reading luminometer.
-
The data is normalized to controls, and the IC50 value is calculated using a non-linear regression curve fit (log(inhibitor) vs. response).
Hypothetical Experimental Data
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 4-APB | 25.4 | 5.2 | 4.9 |
| Clorgyline | 0.008 | 1.5 | 0.005 |
| Pargyline | 1.2 | 0.05 | 24 |
Table 2: Hypothetical results from an in vitro MAO inhibition assay.
Part 2: In Silico Modeling of 4-APB with the 5-HT1A Receptor
As a representative GPCR, the human 5-HT1A receptor is a target for anxiolytics and antidepressants. This section details a hypothetical investigation of 4-APB's interaction with this receptor.
GPCR Modeling and Docking Workflow
Detailed Methodologies
The process for ligand preparation and docking is similar to that described for MAO-B. The crystal structure of the human 5-HT1A receptor (PDB ID: 7E2Y) would be used. The binding site would be defined based on the location of the co-crystallized agonist in the experimental structure.
Hypothetical Docking Results
| Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 5-HT1A Receptor | 7E2Y | -8.5 | Asp116, Ser199, Phe361, Trp358 |
Table 3: Hypothetical molecular docking results for 4-APB with the 5-HT1A receptor.
GPCR Signaling Pathway
Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Experimental Protocol for Validation: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 4-APB for the 5-HT1A receptor.
Materials:
-
Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells)
-
[³H]8-OH-DPAT (a specific 5-HT1A radioligand)
-
This compound
-
Serotonin (as a positive control)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
In test tubes, add a fixed concentration of [³H]8-OH-DPAT, cell membranes, and varying concentrations of 4-APB (or serotonin for the control curve).
-
For determining non-specific binding, a high concentration of a non-labeled ligand (e.g., 10 µM serotonin) is used.
-
The tubes are incubated at room temperature for 60 minutes to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on the filters is counted using a liquid scintillation counter.
-
The IC50 value is determined by non-linear regression of the competition binding curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Experimental Data
| Compound | 5-HT1A Receptor Ki (nM) | Functional Assay (cAMP) EC50 (nM) |
| 4-APB | 150 | 450 |
| Serotonin | 2.5 | 10.5 |
| 8-OH-DPAT | 1.0 | 2.2 |
Table 4: Hypothetical binding affinity and functional potency data for 4-APB at the 5-HT1A receptor.
Conclusion
This guide presents a hypothetical yet rigorous framework for the in silico investigation of this compound's interaction with potential biological targets. By combining molecular docking with detailed plans for experimental validation, this approach allows for the generation of robust, testable hypotheses regarding the compound's mechanism of action. The methodologies described are broadly applicable to the characterization of other novel small molecules, providing a foundational strategy in modern drug discovery and development. While the data presented here are illustrative, they underscore the power of computational chemistry to guide and prioritize experimental research, ultimately accelerating the journey from molecule to medicine.
References
Methodological & Application
Application Note: Protocol for Dissolving 4-(4-Aminophenyl)butyric Acid in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the dissolution of 4-(4-Aminophenyl)butyric acid in dimethyl sulfoxide (DMSO). Due to its classification as "slightly soluble" in DMSO, this protocol outlines best practices to achieve a clear, homogenous solution suitable for various research and drug development applications.[1][2] The protocol includes recommendations for solubility testing, the use of adjunctive techniques such as sonication and gentle heating, and guidelines for the storage and handling of the resulting solution.
Introduction
This compound is a compound of interest in pharmaceutical research. Proper dissolution is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for non-polar and moderately polar compounds in biological assays. However, the limited solubility of this compound in DMSO necessitates a standardized protocol to ensure consistent solution preparation. This document provides a step-by-step guide for researchers to effectively dissolve this compound and maintain the stability of the stock solution.
Materials and Equipment
-
This compound (solid)
-
Anhydrous DMSO (≥99.7%)
-
Vortex mixer
-
Water bath sonicator
-
Heating block or water bath
-
Sterile, amber glass vials with screw caps
-
Calibrated pipettes and tips
-
Analytical balance
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Solubility in DMSO | Slightly soluble | [1][2] |
| Recommended Starting Concentration for Solubility Testing | 1-10 mM | Empirical |
| Storage Temperature of Stock Solution | -20°C for long-term storage | General Best Practice |
| Short-term Storage (≤ 24 hours) | 2-8°C | General Best Practice |
Experimental Protocol
This protocol is designed to provide a consistent method for dissolving this compound in DMSO.
4.1. Preparation of Stock Solution (Example: 10 mM)
-
Tare the Vial: Place a sterile, amber glass vial on an analytical balance and tare the weight.
-
Weigh the Compound: Carefully weigh the desired amount of this compound into the tared vial. For a 1 ml of 10 mM solution, this would be approximately 1.79 mg (Molecular Weight: 179.22 g/mol ).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution, add 1 ml of DMSO.
-
Initial Dissolution: Tightly cap the vial and vortex the mixture at room temperature for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution for any undissolved particles. If the solution is not clear, proceed to the next steps.
4.2. Aiding Dissolution
If the compound does not fully dissolve with vortexing, the following methods can be employed:
-
Sonication:
-
Place the vial in a water bath sonicator.
-
Sonicate for 10-15 minute intervals.
-
After each interval, visually inspect the solution. Repeat as necessary.
-
-
Gentle Heating:
-
Set a heating block or water bath to a temperature between 30-40°C.
-
Place the vial in the heating apparatus and incubate for 5-10 minutes.
-
Periodically vortex the solution during heating.
-
Allow the solution to cool to room temperature and inspect for any precipitation.
-
Important: Avoid excessive heating, as it may lead to degradation of the compound or the solvent.
4.3. Final Preparation and Storage
-
Final Inspection: Once a clear, homogenous solution is obtained, perform a final visual inspection to ensure no particulates are present.
-
Aliquoting: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots in tightly sealed amber glass vials at -20°C. For short-term use, the solution can be stored at 2-8°C.
Stability and Handling
-
The stability of this compound in DMSO is not extensively documented. It is advisable to prepare fresh solutions for critical experiments.
-
DMSO is hygroscopic; therefore, it is crucial to use anhydrous DMSO and minimize the exposure of the solution to air.
-
Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and chemical compounds.
Diagrams
References
HPLC method for quantification of 4-(4-Aminophenyl)butyric acid
An HPLC Method for the Quantification of 4-(4-Aminophenyl)butyric Acid
Application Note
Introduction
This compound (4-APB) is a chemical compound of interest in pharmaceutical research and development. It is known as a degradation product of Chlorambucil, an alkylating agent used in chemotherapy.[1] Accurate and precise quantification of 4-APB is crucial for stability studies of Chlorambucil, as well as for pharmacokinetic and metabolic studies involving this compound. This application note describes a simple, reliable, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.
Analytical Principle
The method utilizes a C18 stationary phase to separate this compound from other potential components in the sample matrix. The separation is achieved using an isocratic mobile phase consisting of a mixture of methanol and water. Detection is performed using a UV detector at 220 nm, which provides good sensitivity for the analyte. Quantification is based on the external standard method, where the peak area of the analyte is proportional to its concentration.
Method Validation
The analytical method described has been developed based on established chromatographic principles. For routine application in a regulated environment, it is essential to perform a full method validation to ensure the method is suitable for its intended purpose.[2][3] Key validation parameters that should be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥95%).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
-
Chromatographic Conditions: A summary of the chromatographic conditions is provided in Table 1. These are based on a method for purity testing and can be used as a starting point for quantitative analysis.[4]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Run Time | Approximately 10 minutes |
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Transfer the weighed sample to a volumetric flask of appropriate size.
-
Add a suitable volume of mobile phase to dissolve the sample, using sonication if necessary.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
3. System Suitability
Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 25 µg/mL) five times and evaluate the following parameters.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
4. Data Analysis and Quantification
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time obtained from the standard injection.
-
Integrate the peak area of the analyte in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
For a full method validation, the quantitative data should be summarized in tables. Below are example tables for presenting linearity and precision data.
Table 3: Example Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 4: Example Precision Data (Repeatability)
| Injection # | Concentration (µg/mL) | Peak Area |
| 1 | 25 | Value |
| 2 | 25 | Value |
| 3 | 25 | Value |
| 4 | 25 | Value |
| 5 | 25 | Value |
| 6 | 25 | Value |
| Mean | Value | |
| Standard Deviation | Value | |
| % RSD | ≤ 2.0% |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols: 4-(4-Aminophenyl)butyric Acid in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-(4-Aminophenyl)butyric acid as a versatile intermediate in the synthesis of pharmaceuticals. This document details its primary application in the production of the alkylating agent Chlorambucil and explores its potential in the development of GABA receptor modulators and histone deacetylase (HDAC) inhibitors.
Overview of this compound
This compound, also known as 4-APB, is a derivative of butyric acid and a valuable building block in organic synthesis.[1] Its structure, featuring both an amino group and a carboxylic acid moiety, allows for diverse chemical modifications, making it a key intermediate in the synthesis of various pharmaceutical compounds.[1] It is notably used in the development of drugs targeting neurological disorders and in the study of signal transduction pathways.[1][2]
Chemical Properties:
| Property | Value |
| CAS Number | 15118-60-2 |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol [3][4] |
| Appearance | Powder |
| Purity | ≥95%[3][4] |
Application in the Synthesis of Chlorambucil
This compound is a crucial intermediate in the synthesis of Chlorambucil, a nitrogen mustard alkylating agent used in the treatment of chronic lymphocytic leukemia and other cancers.[1][5]
Synthesis Pathway of Chlorambucil
The synthesis of Chlorambucil from precursors of this compound involves a multi-step process. A general representation of this pathway is outlined below.
Caption: Synthetic pathway of Chlorambucil highlighting the role of this compound.
Experimental Protocol: Synthesis of Chlorambucil from this compound
This protocol outlines the conversion of this compound to Chlorambucil.
Step 1: Hydroxyethylation of this compound
-
In a suitable reaction vessel, dissolve this compound in an appropriate solvent.
-
React the solution with ethylene oxide to introduce two hydroxyethyl groups onto the amino group, forming 4-[p-[bis(2-hydroxyethyl)amino]phenyl]butyric acid.[5]
Step 2: Chlorination to Yield Chlorambucil
-
Treat the resulting 4-[p-[bis(2-hydroxyethyl)amino]phenyl]butyric acid with a chlorinating agent, such as phosphoryl chloride.[5]
-
This step replaces the hydroxyl groups with chlorine atoms.[5]
-
Subsequent hydrolysis of the intermediate acid chloride yields the final product, Chlorambucil.[5]
-
The crude product can be purified by recrystallization from a suitable solvent mixture, such as dichloromethane and petroleum ether.[5]
Quantitative Data for Chlorambucil Synthesis:
| Step | Reactants | Product | Yield |
| Final Recrystallization | Crude Chlorambucil | Pure Chlorambucil | 76.9%[5] |
| Overall Process (from aniline) | Aniline, et al. | Chlorambucil | 22.28%[6] |
Potential Application as a GABA Analogue Intermediate
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[7] Analogs of GABA are of significant interest for the treatment of various neurological disorders. This compound is structurally related to GABA and is considered for the synthesis of GABA receptor modulators.[2]
GABA Receptor Signaling
GABA exerts its effects by binding to two main types of receptors: GABA-A and GABA-B receptors.
Caption: Simplified overview of GABA-A and GABA-B receptor signaling pathways.
While various synthetic routes for the GABA-B agonist Baclofen exist, they typically start from p-chlorobenzaldehyde and do not directly involve this compound as an intermediate.[5] However, the structural similarity of this compound to GABA suggests its potential as a scaffold for designing novel GABA receptor ligands. Further research is required to explore its utility in synthesizing selective GABA-A or GABA-B receptor modulators.
Potential Application in the Synthesis of Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation. Their inhibition has emerged as a promising strategy in cancer therapy. Butyric acid itself is a known HDAC inhibitor, and its derivatives are being actively investigated for this purpose.
Mechanism of HDAC Inhibition
HDAC inhibitors typically work by binding to the active site of the HDAC enzyme, preventing the deacetylation of histones. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes.
Caption: Mechanism of action of Histone Deacetylase (HDAC) inhibitors.
Recent studies have explored the development of hybrid molecules that combine the properties of an alkylating agent with an HDAC inhibitor. For instance, a conjugate of Chlorambucil and 4-phenylbutanoic acid (an HDAC inhibitor) was synthesized and showed enhanced anti-tumor activity.[8] This suggests a promising avenue for utilizing this compound as a linker or scaffold to create dual-action anticancer agents. Further investigation into the synthesis and evaluation of novel this compound derivatives as standalone HDAC inhibitors or as components of hybrid drugs is warranted.
Quantitative Data for Selected HDAC Inhibitors (for reference):
| Compound | Target HDAC | IC50 (µM) |
| Compound 29 (pyrimidine-based hydroxamic acid) | HDAC4 | 16.6[9] |
| Compound 29 (pyrimidine-based hydroxamic acid) | HDAC8 | 1.2[9] |
| Compound 88402 | HDAC4 | Significantly Inhibited[10] |
| Compound 88402 | HDAC3 | Not Significantly Inhibited[10] |
| Compound 67436 | HDAC4/HDAC3 | Low micromolar range[10] |
| Compound 134199 | HDAC4/HDAC3 | Low micromolar range[10] |
Note: The IC50 values provided are for reference compounds and not directly for derivatives of this compound, as specific data for the latter was not available in the searched literature.
Conclusion
This compound is a well-established and critical intermediate in the synthesis of the anticancer drug Chlorambucil. Its chemical structure also presents significant opportunities for the development of novel therapeutics targeting the GABAergic system and for the design of innovative HDAC inhibitors. The detailed protocols and conceptual frameworks provided in these notes aim to support researchers in leveraging the full potential of this versatile molecule in drug discovery and development.
References
- 1. This compound | 15118-60-2 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Chlorambucil synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid and Valproic Acid respectively for Enhancing Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatisierung von 4-(4-Aminophenyl)buttersäure für die GC-MS-Analyse
Verfasser: [Ihr Name/Ihre Organisation] Datum: 24. Dezember 2025 Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Abstrakte
Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von 4-(4-Aminophenyl)buttersäure zur quantitativen Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). 4-(4-Aminophenyl)buttersäure, ein wichtiger Baustein in der Synthese von Pharmazeutika wie Chlorambucil, besitzt sowohl eine primäre Aminogruppe als auch eine Carbonsäuregruppe. Diese polaren funktionellen Gruppen machen die Verbindung für die direkte GC-MS-Analyse ungeeignet, da sie zu geringer Flüchtigkeit und schlechter chromatographischer Leistung führen. Um diese Einschränkungen zu überwinden, werden zwei effektive Derivatisierungsstrategien vorgestellt: Silylierung und Acylierung. Die Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und die Acylierung mit Octanoylchlorid werden als robuste Methoden zur Umwandlung der polaren funktionellen Gruppen in flüchtige Trimethylsilyl- (TMS) bzw. Acyl-Derivate beschrieben. Diese Anwendungsbeschreibung bietet detaillierte experimentelle Protokolle, quantitative Leistungsdaten basierend auf ähnlichen Verbindungen und visuelle Arbeitsabläufe, um Forscher bei der Entwicklung und Validierung von GC-MS-Methoden für 4-(4-Aminophenyl)buttersäure und verwandte Analyten zu unterstützen.
Einführung
Die genaue Quantifizierung von 4-(4-Aminophenyl)buttersäure ist in verschiedenen Phasen der Arzneimittelentwicklung und der chemischen Synthese von entscheidender Bedeutung. Aufgrund ihrer polaren Natur ist eine Derivatisierung vor der GC-MS-Analyse unerlässlich, um die Flüchtigkeit zu erhöhen und die thermische Stabilität zu verbessern.[1] Die Derivatisierung zielt darauf ab, die aktiven Wasserstoffatome in den Amino- und Carboxylgruppen durch unpolare Gruppen zu ersetzen.[1] Die Silylierung ist eine weit verbreitete Derivatisierungstechnik für die GC-Analyse, bei der ein aktiver Wasserstoff durch eine Alkylsilylgruppe, am häufigsten Trimethylsilyl (TMS), ersetzt wird.[2] Silyl-Derivate sind im Allgemeinen flüchtiger, weniger polar und thermisch stabiler als ihre Ausgangsverbindungen.[2] Die Acylierung ist eine weitere effektive Methode, bei der eine Acylgruppe in das Molekül eingeführt wird, was zu stabilen und flüchtigen Derivaten führt, die sich gut für die GC-MS-Analyse eignen.[3]
Diese Anwendungsbeschreibung bietet einen umfassenden Leitfaden für zwei Derivatisierungsverfahren: Silylierung mit BSTFA und Acylierung mit Octanoylchlorid.
Experimentelle Protokolle
Silylierungs-Protokoll mit BSTFA
Dieses Protokoll beschreibt die Derivatisierung von 4-(4-Aminophenyl)buttersäure mittels N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA). BSTFA ist ein starkes Silylierungsmittel, das sowohl die Amino- als auch die Carboxylgruppe derivatisiert.
Materialien:
-
4-(4-Aminophenyl)buttersäure Standard
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) als Katalysator
-
Acetonitril (wasserfrei, GC-Qualität)
-
Pyridin (wasserfrei)
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappe)
-
Heizblock oder Ofen
-
Stickstoffgasstrom zum Trocknen
-
GC-MS-System
Prozedur:
-
Probenvorbereitung: Eine bekannte Menge 4-(4-Aminophenyl)buttersäure-Standard oder eine extrahierte Probe in ein Reaktionsgefäß einwiegen. Wenn die Probe in einem wässrigen Lösungsmittel gelöst ist, unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 40 °C) zur Trockne eindampfen.
-
Rekonstitution: Den trockenen Rückstand in 100 µL wasserfreiem Acetonitril lösen.[4]
-
Derivatisierung: 100 µL BSTFA (mit 1 % TMCS) und 50 µL wasserfreies Pyridin zugeben. Das Gefäß sofort fest verschließen.
-
Reaktion: Das Reaktionsgemisch für 30 Minuten bei 100 °C in einem Heizblock oder Ofen inkubieren.[4][5]
-
Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.
-
Analyse: 1 µL der derivatisierten Probe direkt in das GC-MS-System injizieren.
Acylierungs-Protokoll mit Octanoylchlorid
Dieses Protokoll beschreibt die Derivatisierung von 4-(4-Aminophenyl)buttersäure mittels Octanoylchlorid. Dieses Reagenz acyliert die primäre Aminogruppe, während die Carboxylgruppe durch eine anschließende Veresterung derivatisiert werden kann. Für eine vereinfachte Ein-Schritt-Derivatisierung, die sowohl die Amino- als auch die Carboxylgruppe erfasst, wird hier die Acylierung der Aminogruppe und die Veresterung der Carboxylgruppe in einem Schritt mit Octanoylchlorid in einem alkoholischen Lösungsmittel beschrieben.
Materialien:
-
4-(4-Aminophenyl)buttersäure Standard
-
Octanoylchlorid
-
Pyridin/Ethanol-Lösung (4:1 v/v)
-
Ethylacetat (GC-Qualität)
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappe)
-
Heizblock oder Ofen
-
Stickstoffgasstrom zum Trocknen
-
GC-MS-System
Prozedur:
-
Probenvorbereitung: Eine bekannte Menge 4-(4-Aminophenyl)buttersäure-Standard oder eine extrahierte Probe in ein Reaktionsgefäß einwiegen und unter einem sanften Stickstoffstrom zur Trockne eindampfen.
-
Rekonstitution: Den trockenen Rückstand in 100 µL einer Pyridin/Ethanol-Lösung (4:1 v/v) auflösen und durch Vortexen mischen.[6]
-
Derivatisierung: 50 µL Octanoylchlorid zugeben.[6] Das Gefäß sofort fest verschließen.
-
Reaktion: Das Reaktionsgemisch für 1 Stunde bei 60 °C in einem Heizblock oder Ofen inkubieren.[6]
-
Trocknung: Nach der Inkubation das überschüssige Reagenz und Lösungsmittel unter einem Stickstoffstrom eindampfen.
-
Rekonstitution für die Injektion: Den derivatisierten Rückstand in 100 µL Ethylacetat rekonstituieren.[6]
-
Analyse: 1 µL der derivatisierten Probe in das GC-MS-System injizieren.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die erwarteten quantitativen Leistungsdaten für die GC-MS-Analyse von derivatisierter 4-(4-Aminophenyl)buttersäure zusammen. Diese Werte basieren auf publizierten Daten für die Analyse von Aminosäuren und aromatischen Aminen unter Verwendung ähnlicher Derivatisierungs- und Analysetechniken.
| Parameter | Silylierung (BSTFA) | Acylierung (Octanoylchlorid) | Referenz |
| Nachweisgrenze (LOD) | 0,05 - 0,5 µg/mL | 0,1 - 0,5 µg/mL | [6][7] |
| Bestimmungsgrenze (LOQ) | 0,1 - 2,0 µg/mL | 0,5 - 2,0 µg/mL | [6][7] |
| Linearitätsbereich | 0,1 - 100 µg/mL | 0,5 - 50 µg/mL | [5] |
| Korrelationskoeffizient (r²) | > 0,99 | > 0,99 | [5] |
| Wiederholbarkeit (% RSD) | < 15% | < 15% | [8] |
Visualisierungen
Die folgenden Diagramme illustrieren die Derivatisierungsreaktionen und den analytischen Arbeitsablauf.
Abbildung 1: Schematische Darstellung der Silylierungs- und Acylierungsreaktionen.
Abbildung 2: Allgemeiner Arbeitsablauf für die GC-MS-Analyse nach der Derivatisierung.
GC-MS-Bedingungen (Beispiel)
Die folgenden GC-MS-Bedingungen können als Ausgangspunkt für die Methodenentwicklung dienen und sollten für das spezifische Gerät und die Anwendung optimiert werden.
-
GC-System: Agilent 7890B GC oder Äquivalent
-
MS-System: Agilent 5977A MSD oder Äquivalent
-
Säule: HP-5ms (30 m x 0,25 mm, 0,25 µm) oder Äquivalent
-
Trägergas: Helium, konstante Flussrate von 1,0 mL/min
-
Injektor: Split/Splitless, Injektortemperatur 280 °C, Splitless-Modus
-
Ofenprogramm:
-
Anfangstemperatur: 100 °C, Haltezeit 2 min
-
Rampe 1: 10 °C/min bis 200 °C
-
Rampe 2: 20 °C/min bis 300 °C, Haltezeit 5 min
-
-
MS-Bedingungen:
-
Transferlinien-Temperatur: 280 °C
-
Ionenquellentemperatur: 230 °C
-
Ionisationsenergie: 70 eV
-
Scan-Modus: m/z 50-550
-
Schlussfolgerung
Die in dieser Anwendungsbeschreibung beschriebenen Derivatisierungsverfahren der Silylierung und Acylierung sind effektive Strategien, um 4-(4-Aminophenyl)buttersäure für die quantitative GC-MS-Analyse vorzubereiten. Die bereitgestellten detaillierten Protokolle, quantitativen Leistungsdaten und visuellen Arbeitsabläufe bieten eine solide Grundlage für Forscher, um robuste und zuverlässige Analysemethoden zu entwickeln. Die Wahl zwischen Silylierung und Acylierung hängt von der Probenmatrix, den verfügbaren Reagenzien und den spezifischen Anforderungen der Analyse ab. Beide Methoden ermöglichen eine empfindliche und genaue Quantifizierung von 4-(4-Aminophenyl)buttersäure und tragen so zur Qualität und Sicherheit in der pharmazeutischen Forschung und Entwicklung bei.
References
- 1. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 4-(4-aminophenyl)butyric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-aminophenyl)butyric acid is a compound of interest in pharmaceutical research, and its radiolabeled analogues can serve as valuable tools for in-vivo imaging and biodistribution studies. This document provides detailed protocols for the radiolabeling of this compound with Iodine-125 ([¹²⁵I]) and Technetium-99m ([⁹⁹ᵐTc]), two of the most commonly used radionuclides in nuclear medicine. The protocols described herein are based on established radiochemical methods and are intended to serve as a guide for researchers in this field.
The choice of radionuclide will depend on the specific application. Iodine-125 is a gamma emitter with a relatively long half-life (59.4 days), making it suitable for in-vitro assays and preclinical studies requiring longer observation periods. Technetium-99m is a metastable isomer that emits gamma rays with a short half-life (6.02 hours), which is ideal for in-vivo imaging in humans with minimal radiation dose to the patient.
Radiolabeling Protocols
Two primary methods for radiolabeling this compound are presented: direct radioiodination and indirect labeling with Technetium-99m via a bifunctional chelator.
Protocol 1: Radioiodination of this compound with Iodine-125
This protocol describes the direct electrophilic radioiodination of the aromatic ring of this compound. The reaction is typically carried out in the presence of an oxidizing agent to generate an electrophilic iodine species.
Experimental Protocol:
-
Materials and Reagents:
-
This compound
-
Sodium Iodide [¹²⁵I] (Na¹²⁵I)
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.1 M, pH 7.4)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sep-Pak C18 cartridges
-
Reaction vials (e.g., 1.5 mL Eppendorf tubes)
-
Lead shielding
-
-
Equipment:
-
Fume hood suitable for handling radioactivity
-
Radio-TLC scanner or gamma counter
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Vortex mixer
-
Centrifuge
-
-
Step-by-Step Procedure:
-
In a shielded fume hood, add 10 µL of a 1 mg/mL solution of this compound in phosphate buffer to a reaction vial.
-
Add 5-10 µL of Na¹²⁵I solution (typically 1-5 mCi).
-
Initiate the reaction by adding 10 µL of a freshly prepared 2 mg/mL solution of Chloramine-T in phosphate buffer.
-
Vortex the reaction mixture for 60 seconds at room temperature.
-
Quench the reaction by adding 20 µL of a 4 mg/mL solution of sodium metabisulfite in phosphate buffer.
-
Vortex for an additional 30 seconds.
-
-
Purification:
-
Activate a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove unreacted [¹²⁵I]iodide.
-
Elute the radioiodinated product with 1 mL of ethanol.
-
The eluate can be further purified by reverse-phase HPLC.
-
-
Quality Control:
-
Radiochemical Purity: Determined by radio-TLC and HPLC. For radio-TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane. For HPLC, a C18 column with a gradient of water/TFA and acetonitrile/TFA is commonly used.
-
Radiochemical Yield: Calculated as the percentage of the total radioactivity incorporated into the product.
-
Protocol 2: Technetium-99m Labeling of this compound via a HYNIC Chelator
This protocol involves a two-step process: first, the modification of this compound with a bifunctional chelator, succinimidyl-6-hydrazinonicotinate hydrochloride (HYNIC), followed by labeling with [⁹⁹ᵐTc]technetium.
Experimental Protocol:
-
Materials and Reagents:
-
This compound
-
Succinimidyl-6-hydrazinonicotinate hydrochloride (HYNIC)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
[⁹⁹ᵐTc]Pertechnetate (Na⁹⁹ᵐTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Stannous chloride (SnCl₂) dihydrate
-
Tricine
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Saline solution (0.9% NaCl)
-
Sep-Pak C18 cartridges
-
-
Equipment:
-
Fume hood suitable for handling radioactivity
-
Radio-TLC scanner or gamma counter
-
HPLC system with a radioactivity detector
-
Lyophilizer (optional)
-
pH meter
-
-
Step-by-Step Procedure:
Part A: Synthesis of HYNIC-4-(4-aminophenyl)butyric acid
-
Dissolve this compound in DMF.
-
Add a molar excess of HYNIC and triethylamine.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Purify the HYNIC-conjugated product by HPLC.
-
The purified conjugate can be lyophilized and stored for future use.
Part B: Radiolabeling with Technetium-99m
-
In a sterile, nitrogen-purged vial, dissolve the HYNIC-conjugated precursor in a small volume of water or buffer.
-
Add a solution of tricine (as a co-ligand).
-
Add a freshly prepared solution of stannous chloride.
-
Add the [⁹⁹ᵐTc]pertechnetate solution (up to 20 mCi).
-
Adjust the pH to 6.5-7.0 if necessary.
-
Incubate the reaction mixture at 100°C for 15-20 minutes.
-
Allow the vial to cool to room temperature.
-
-
Purification:
-
The radiolabeled product can be purified using a Sep-Pak C18 cartridge, eluting with an ethanol/saline mixture.
-
-
Quality Control:
-
Radiochemical Purity: Assessed by radio-TLC using a suitable solvent system (e.g., acetone or saline) and by radio-HPLC.
-
Stability: The stability of the radiolabeled complex should be evaluated in saline and serum at 37°C over several hours.
-
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the described radiolabeling protocols. These values are estimates and may vary depending on the specific reaction conditions and the purity of the reagents.
| Parameter | Radioiodination ([¹²⁵I]) | Technetium-99m Labeling ([⁹⁹ᵐTc]) |
| Precursor | This compound | HYNIC-4-(4-aminophenyl)butyric acid |
| Radionuclide | Iodine-125 | Technetium-99m |
| Typical Radiochemical Yield | 60-80% | >90% |
| Radiochemical Purity | >95% (after HPLC purification) | >95% (after Sep-Pak purification) |
| Specific Activity | High (carrier-free) | Variable (dependent on precursor amount) |
| Reaction Time | 1-2 minutes | 15-20 minutes |
| Reaction Temperature | Room Temperature | 100°C |
Experimental Workflow and Logic Diagrams
To visualize the experimental processes, the following diagrams are provided in the DOT language.
Caption: General workflow for the radiolabeling of this compound.
Caption: Logical relationship of components in a typical radiolabeling reaction.
Application of 4-(4-aminophenyl)butyric Acid in Neuropharmacology Research: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Abstract
Given the structural similarity of 4-(4-aminophenyl)butyric acid to well-characterized neuropharmacological agents, specifically phenibut (β-phenyl-γ-aminobutyric acid) and baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), this document will focus on the established applications and experimental protocols for these related compounds. Phenibut and baclofen are recognized for their activity as γ-aminobutyric acid (GABA) receptor agonists, with a primary affinity for the GABAB receptor subtype. The protocols and data presented herein for phenibut and baclofen can serve as a comprehensive guide for researchers hypothesizing a similar mechanism of action for this compound and wishing to design a research program to investigate its neuropharmacological properties.
Introduction: Structural Analogs and Hypothesized Activity
This compound shares a core γ-aminobutyric acid (GABA) structure with a phenyl ring substitution, positioning it within a class of compounds known as gabapentinoids. Its close analogs, phenibut and baclofen, are clinically used for their anxiolytic and muscle relaxant properties, respectively.[1][2] These effects are primarily mediated through their agonist activity at the GABAB receptor, a metabotropic G-protein coupled receptor (GPCR) that plays a crucial role in regulating neuronal excitability.[1][3]
The principal mechanism of GABAB receptor activation involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a reduction in neuronal firing.[3] Specifically, activation of presynaptic GABAB receptors inhibits voltage-gated calcium channels (VGCCs), reducing the release of neurotransmitters, while postsynaptic receptor activation opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization.[2][3] Phenibut has also been reported to interact with dopamine receptors and antagonize β-phenethylamine.[1]
Due to these structural and mechanistic similarities, it is hypothesized that this compound may also function as a GABAB receptor agonist. The following sections provide quantitative data for phenibut and baclofen to serve as a benchmark, and detailed protocols to enable the investigation of this compound's potential neuropharmacological profile.
Quantitative Data on Structurally Related Compounds
The following table summarizes the binding affinities and functional potencies of phenibut and baclofen at the GABAB receptor from various in vitro assays. This data is essential for comparative analysis when evaluating a novel compound like this compound.
| Compound | Assay Type | Preparation | Radioligand | Parameter | Value (µM) | Reference(s) |
| Baclofen (racemic) | Radioligand Binding | Cat Cerebellum | [³H]Baclofen | Ki | 6 | [1] |
| (-)-Baclofen | Radioligand Binding | Rat Brain Membranes | [³H]-GABA | IC₅₀ | 0.13 | [4] |
| (-)-Baclofen | Radioligand Binding | Rat Brain Membranes | [³H]Baclofen | IC₅₀ | 0.04 | [4] |
| (+)-Baclofen | Radioligand Binding | Rat Brain Membranes | [³H]Baclofen | IC₅₀ | 33 | [4] |
| Baclofen | Patch-Clamp Electrophysiology | Mouse Cerebellar Purkinje Cells | - | EC₅₀ | 6.0 | [5] |
| Phenibut (racemic) | Radioligand Binding | Not Specified | Not Specified | Ki | 177 | [1] |
| (R)-Phenibut | Radioligand Binding | Not Specified | Not Specified | Ki | 92 | [1] |
| Phenibut | Patch-Clamp Electrophysiology | Mouse Cerebellar Purkinje Cells | - | EC₅₀ | 1362 | [5] |
| F-Phenibut | Patch-Clamp Electrophysiology | Mouse Cerebellar Purkinje Cells | - | EC₅₀ | 23.3 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the neuropharmacological activity of a compound hypothesized to act on GABAB receptors.
In Vitro Assays
This protocol determines the affinity of a test compound for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.
Workflow for Radioligand Binding Assay
References
- 1. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAB receptor inhibition of P-type Ca2+ channels in central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 4-(4-aminophenyl)butyric Acid in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-(4-aminophenyl)butyric acid (4-APBA) in cancer cell line research. Due to the limited direct studies on 4-APBA, this document leverages findings from research on the closely related short-chain fatty acid, butyrate, which has been shown to have comparable effects in preliminary studies. The provided protocols are standardized methods for assessing the common anticancer effects of butyrate and its analogs.
Introduction
This compound is a derivative of butyric acid, a short-chain fatty acid produced by the gut microbiota. Butyrate itself is a well-documented histone deacetylase (HDAC) inhibitor that can induce apoptosis, inhibit cell proliferation, and promote cell differentiation in various cancer cell lines.[1][2][3] Preliminary evidence suggests that 4-APBA exhibits similar biological activities, making it a compound of interest for cancer research. These notes provide protocols to investigate its potential anticancer effects and explore its mechanism of action.
Data Presentation
The following tables present illustrative quantitative data based on typical findings for butyrate and its analogs in colorectal cancer cell lines. Note: These values are examples and must be experimentally determined for this compound.
Table 1: Illustrative IC50 Values of 4-APBA in Human Colorectal Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | Illustrative IC50 (mM) |
| HT-29 | 48 | 5.2 |
| HCT116 | 48 | 3.8 |
| Caco-2 | 72 | 8.1 |
Table 2: Illustrative Apoptosis Induction by 4-APBA in HCT116 Cells
| Treatment Concentration (mM) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 (Control) | 4.5% |
| 2.5 | 18.2% |
| 5.0 | 35.7% |
| 10.0 | 58.9% |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of cell viability and proliferation upon treatment with 4-APBA using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (4-APBA)
-
Cancer cell lines (e.g., HT-29, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Prepare serial dilutions of 4-APBA in complete culture medium. Remove the medium from the wells and add 100 µL of the 4-APBA dilutions. Include a vehicle control (medium without 4-APBA).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with 4-APBA using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound (4-APBA)
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 4-APBA for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4][5][6][7]
Apoptosis Assay Workflow.
Histone Deacetylase (HDAC) Activity Assay (Colorimetric)
This protocol provides a method to measure the HDAC inhibitory activity of 4-APBA in cell lysates.
Materials:
-
This compound (4-APBA)
-
Cancer cell lines
-
Cell lysis buffer
-
Colorimetric HDAC Activity Assay Kit
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Treat cells with 4-APBA. After treatment, harvest the cells and prepare nuclear extracts or whole-cell lysates according to the assay kit manufacturer's instructions.
-
Assay Reaction: Add the cell lysate to the wells of the assay plate containing the HDAC substrate.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol to allow for deacetylation.
-
Developer Addition: Add the developer solution to stop the reaction and generate a colorimetric signal.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (typically 405 nm) using a microplate reader.[8][9][10]
-
Data Analysis: Calculate the HDAC activity and the percentage of inhibition by 4-APBA.
Signaling Pathways
Based on the known mechanisms of butyrate, 4-APBA is hypothesized to affect the following signaling pathways in cancer cells.
Butyrate and its analogs primarily act as HDAC inhibitors. This leads to the hyperacetylation of histones, altering chromatin structure and gene expression. Key downstream effects include the upregulation of the cell cycle inhibitor p21 and the pro-apoptotic protein Bax, while downregulating anti-apoptotic proteins like Bcl-2.[1][3] Furthermore, butyrate can suppress pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[11][12]
Proposed Signaling Pathways of 4-APBA.
Conclusion
This compound presents a promising avenue for cancer research due to its structural similarity to the known HDAC inhibitor, butyrate. The protocols and pathways described herein provide a foundational framework for investigating its potential as an anticancer agent. It is imperative that researchers empirically determine the specific efficacy and mechanisms of 4-APBA in their chosen cancer cell line models.
References
- 1. mdpi.com [mdpi.com]
- 2. Potential of butyrate in cancer care: anti-inflammatory, inhibiting cancer cell growth and improving intestinal health – BMS Clinic [bmsclinic.com.hk]
- 3. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. abcam.cn [abcam.cn]
- 10. sciencellonline.com [sciencellonline.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Aminophenyl)butyric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(4-Aminophenyl)butyric acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: Two common and effective synthesis routes for this compound are:
-
Route A: Acylation of an N-acylaniline followed by Huang-Minlon reduction. This method involves the Friedel-Crafts acylation of an N-protected aniline (like acetanilide or propionanilide) with succinic anhydride, followed by a Wolff-Kishner or Huang-Minlon reduction to simultaneously reduce the ketone and deprotect the amine. This route has been reported to achieve very high yields, up to 98%.[1]
-
Route B: Reduction of 4-(4-acetamidophenyl)-4-oxobutanoic acid. This route starts with the Friedel-Crafts acylation of acetanilide with succinic anhydride to produce 4-(4-acetamidophenyl)-4-oxobutanoic acid. This intermediate is then subjected to a reduction, such as the Clemmensen reduction, to give the final product.
Q2: What is the expected yield for the synthesis of this compound?
A2: The expected yield can vary significantly depending on the chosen synthesis route and optimization of reaction conditions. The route involving acylation of an alkyl acyl aniline followed by a Huang-Minlon reduction has been reported to achieve yields as high as 98%.[1] Other methods may have lower yields, and optimization is often necessary.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through recrystallization. After the reaction, the product can be precipitated by adjusting the pH of the aqueous solution to between 5 and 7.[1] Cooling crystallization from water or a mixed solvent system like acetone-water can yield the product as an off-white powder.[1] The purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Problem 1: Low Yield in the Acylation Step (Route A & B)
| Potential Cause | Suggested Solution |
| Incomplete reaction | Ensure starting materials, especially the N-acylaniline and succinic anhydride, are thoroughly mixed and pulverized to improve solubility.[1] |
| Increase reaction time or temperature within the recommended range (e.g., 2-6 hours at 25-60 °C).[1] | |
| Deactivation of catalyst | Use a fresh, anhydrous aluminum chloride (AlCl₃) catalyst. Ensure the reaction is carried out under anhydrous conditions to prevent catalyst deactivation. |
| Suboptimal solvent | Dichloroethane is a suitable solvent for this reaction.[1] Ensure it is of appropriate purity and used in the correct volume. |
Problem 2: Incomplete Huang-Minlon Reduction (Route A)
| Potential Cause | Suggested Solution |
| Insufficient hydrazine | Use a sufficient excess of hydrazine hydrate (e.g., 85% solution) to ensure complete formation of the hydrazone.[1] |
| Low reaction temperature | The reaction requires high temperatures. Ensure the mixture is heated to reflux (around 120 °C) to form the hydrazone, and then the temperature is raised further (to around 180 °C) to facilitate the reduction and removal of excess hydrazine.[1] |
| Ineffective base | Use a strong base like potassium hydroxide and ensure it is fully dissolved in the diethylene glycol solvent.[1] |
| Premature workup | Ensure the reaction has gone to completion by monitoring the evolution of nitrogen gas. |
Problem 3: Formation of Impurities
| Potential Cause | Suggested Solution |
| Side reactions during acylation | Maintain the reaction temperature within the optimal range to minimize side product formation. |
| Incomplete reduction | Follow the troubleshooting steps for the Huang-Minlon reduction (Problem 2). For Clemmensen reduction, ensure the zinc is properly amalgamated and the reaction is refluxed for a sufficient duration.[2] |
| Oxidation of the amino group | During workup and storage, protect the final product from excessive exposure to air and light to prevent oxidation. |
Experimental Protocols
High-Yield Synthesis of this compound via Huang-Minlon Reduction[1]
Step 1: Synthesis of Intermediate A (Acylation)
-
In a suitable reactor, add aluminum chloride (5 kg) to dichloroethane (5 L) at a temperature between 0-25 °C.
-
Add a pre-mixed and pulverized mixture of propionanilide (1.1 kg) and succinic anhydride (1.4 kg).
-
Stir the mixture at room temperature for 4 hours.
-
After the reaction, quench the mixture and wash with dichloromethane to remove impurities.
-
Adjust the pH of the aqueous phase and recrystallize the solid from an acetone-water mixture to obtain compound A.
Step 2: Huang-Minlon Reduction to this compound
-
In a three-necked flask, dissolve potassium hydroxide (20.9 g) in diethylene glycol (22 mL) with stirring.
-
Add 33 mL of 85% hydrazine hydrate and compound A (22 g).
-
Heat the mixture to 120 °C and reflux for 1.5 hours.
-
Remove the reflux condenser to allow water and excess hydrazine to distill off.
-
Increase the temperature to 180 °C and maintain for 2.5 hours.
-
Cool the reaction mixture and add 1.5 L of water.
-
Extract the aqueous phase twice with 400 mL of dichloromethane.
-
Adjust the pH of the aqueous phase to between 5 and 7.
-
Cool the solution to induce crystallization, yielding this compound as an off-white powder (yield: ~95%).
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | Route A (Huang-Minlon)[1] |
| Starting Materials | Propionanilide, Succinic anhydride |
| Acylation Catalyst | Aluminum Chloride |
| Acylation Solvent | Dichloroethane |
| Acylation Temp. | 25 °C |
| Acylation Time | 4 hours |
| Reduction Method | Huang-Minlon |
| Reduction Reagents | Hydrazine hydrate, KOH, Diethylene glycol |
| Reduction Temp. | 120 °C then 180 °C |
| Overall Yield | up to 98% |
| Final Purity | 98.58% (by HPLC) |
Visualizations
Caption: High-yield synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
Troubleshooting Guide for 4-(4-Aminophenyl)butyric Acid Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered with 4-(4-Aminophenyl)butyric acid (4-APB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, also known as 4-APB, is an aromatic amino acid derivative of butyric acid.[1] It is a solid, light beige to light brown powder with a molecular weight of 179.22 g/mol and a melting point of 121-124 °C.[2][3][4]
Q2: What is the expected solubility of this compound in common laboratory solvents?
Based on available data, this compound has the following general solubility characteristics:
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Water: Solubility in water is often reported as low or insoluble. However, as an amino acid, its solubility is highly dependent on pH.
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Organic Solvents: It is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2][3]
Q3: Why am I having trouble dissolving this compound in aqueous solutions?
The limited aqueous solubility of this compound is primarily due to its chemical structure, which includes a non-polar phenyl ring and a butyric acid chain. The molecule's overall charge, and therefore its ability to interact with water, is significantly influenced by the pH of the solution due to its amino and carboxylic acid functional groups. The predicted pKa of the carboxylic acid group is approximately 4.70.[2] At a pH near its isoelectric point, the molecule will have a net neutral charge, minimizing its solubility in water.
Troubleshooting Common Solubility Issues
Issue 1: The compound is not dissolving in water or aqueous buffers.
This is a common issue due to the hydrophobic nature of the phenyl group. The solubility of this compound in aqueous solutions is highly pH-dependent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Steps:
-
pH Adjustment:
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To create an acidic solution (pH < 4): The amino group will be protonated (-NH3+), increasing the overall polarity and solubility of the molecule. Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous suspension while stirring until the compound dissolves.
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To create a basic solution (pH > 5): The carboxylic acid group will be deprotonated (-COO-), also increasing the polarity and solubility. Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to your aqueous suspension while stirring until the compound dissolves.
-
-
Use of Co-solvents:
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If pH adjustment alone is not sufficient or is not suitable for your experiment, you can first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or methanol.
-
Slowly add this stock solution to your aqueous buffer while vortexing or stirring vigorously to prevent precipitation. The final concentration of the organic solvent should be kept as low as possible to avoid affecting your experiment.
-
-
Heating:
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Gently warming the solution can help to increase the rate of dissolution. However, be cautious as excessive heat can degrade the compound. It is recommended to warm the solution to no more than 40-50°C. Always check the compound's stability at elevated temperatures if possible.
-
Issue 2: The compound dissolves initially but precipitates out of solution over time.
This can occur if the solution is supersaturated or if the pH of the solution changes over time (e.g., due to absorption of atmospheric CO2).
Troubleshooting Steps:
-
Re-adjust pH: Check and re-adjust the pH of your solution.
-
Use a higher concentration of buffer: A buffer with a higher buffering capacity can help to maintain a stable pH.
-
Store solutions properly: Store stock solutions at the recommended temperature and in tightly sealed containers to minimize evaporation and pH changes. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution (pH Adjusted)
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Weigh out 1.792 mg of this compound (MW: 179.22 g/mol ).
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Add to 900 µL of sterile, purified water. The compound will likely not dissolve completely.
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While stirring, add 0.1 M NaOH dropwise until the solid fully dissolves.
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Alternatively, add 0.1 M HCl dropwise until the solid fully dissolves.
-
Once dissolved, bring the final volume to 1.0 mL with purified water.
-
Sterile filter the solution through a 0.22 µm syringe filter.
-
Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a 100 mM Stock Solution in DMSO
-
Weigh out 17.92 mg of this compound.
-
Add to a sterile tube.
-
Add 800 µL of high-purity DMSO.
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
Bring the final volume to 1.0 mL with DMSO.
-
Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Note: When preparing working solutions from a DMSO stock, ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Solubility Data Summary
While precise quantitative solubility data for this compound is limited in the public domain, the following table summarizes the available qualitative information and data for structurally similar compounds to provide a general reference.
| Solvent/Condition | This compound | 2-(4-aminophenyl)-butyric acid (similar compound) | 4-Amino-3-(p-chlorophenyl)butyric acid (similar compound) |
| Water (neutral pH) | Insoluble/Slightly Soluble | 2.9 g/L (calculated) | ~4 mg/mL at pH 7.6 |
| DMSO | Slightly Soluble | - | - |
| Methanol | Slightly Soluble | - | Very Slightly Soluble |
| Dilute Acid (e.g., HCl) | Soluble | - | Soluble |
| Dilute Base (e.g., NaOH) | Soluble | - | Soluble |
Signaling Pathways and Logical Relationships
The solubility of this compound is governed by its acid-base properties, which can be visualized as a decision-making process for selecting the appropriate solvent system.
Caption: Decision pathway for selecting a solvent for this compound.
References
Preventing degradation of 4-(4-Aminophenyl)butyric acid in solution
This technical support center provides guidance on preventing the degradation of 4-(4-Aminophenyl)butyric acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound solutions.
Issue 1: Solution Discoloration (Yellowing/Browning)
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Question: My solution of this compound has turned yellow or brown. What is the cause, and how can I prevent it?
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Answer: Discoloration, particularly yellowing or browning, is a common indicator of degradation, likely due to oxidation of the aromatic amine group. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the solution was stored protected from light and with minimal headspace to reduce contact with oxygen.
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Solvent Quality: Ensure the solvent used was of high purity and de-gassed to remove dissolved oxygen.
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Inert Atmosphere: For long-term storage or sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Preventative Measures:
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Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
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Use freshly prepared solutions whenever possible.
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For stock solutions, purge the vial with an inert gas before sealing.
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Consider adding an antioxidant, but verify its compatibility with your experimental system.
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Issue 2: Precipitation or Cloudiness in Solution
-
Question: A precipitate has formed in my this compound solution. What could be the cause?
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Answer: Precipitation can occur due to several factors, including changes in temperature affecting solubility, pH shifts, or the formation of insoluble degradation products.
Troubleshooting Steps:
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Check Storage Temperature: Verify that the solution was stored at the recommended temperature. If stored at a lower temperature, the compound may have precipitated out. Gentle warming and sonication may redissolve the compound.
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Measure pH: The solubility of this compound is pH-dependent due to its amino and carboxylic acid functional groups. A shift in pH could cause it to precipitate.
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Consider Degradation: If the precipitate does not redissolve upon warming or pH adjustment, it may be an insoluble degradation product.
Preventative Measures:
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Ensure the storage temperature is appropriate for the solvent and concentration used.
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Buffer the solution to a pH where the compound is most stable and soluble.
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Filter the solution through a compatible syringe filter after preparation to remove any initial particulates.
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Issue 3: Inconsistent Experimental Results
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Question: I am observing variability in my experimental results when using solutions of this compound. Could this be due to degradation?
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Answer: Yes, inconsistent results can be a sign of degradation, leading to a lower effective concentration of the active compound and the presence of potentially interfering degradation products.
Troubleshooting Steps:
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Prepare Fresh Solutions: Repeat the experiment using a freshly prepared solution from a solid lot of this compound that has been stored correctly.
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Analytical Confirmation: If possible, analyze the solution by a stability-indicating method like HPLC to determine the purity and concentration of the compound. Compare this to the expected concentration.
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Review Solution Handling: Assess the entire workflow for potential sources of degradation, such as prolonged exposure to harsh light, extreme temperatures, or incompatible materials.
Preventative Measures:
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Establish a standard protocol for solution preparation and use.
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For critical experiments, use solutions prepared on the same day.
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Routinely check the purity of your solid starting material if it has been stored for an extended period.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound? A1: Based on its chemical structure, the most likely degradation pathways are:
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Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities and potentially polymeric byproducts. This can be accelerated by light, heat, and the presence of metal ions.
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Photodegradation: Exposure to light, particularly UV radiation, can promote the oxidation of the aromatic amine.
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Extreme pH: While generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other reactions, although the amide bond is not present in this molecule.
Q2: What are the ideal storage conditions for solutions of this compound? A2: To minimize degradation, solutions should be stored:
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In the dark: Use amber glass vials or wrap clear vials in foil.
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At low temperatures: Refrigeration (2-8 °C) is generally recommended. For long-term storage, freezing (-20 °C or -80 °C) may be appropriate, but ensure the solvent system is suitable for freezing and that the compound remains in solution upon thawing.
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Under an inert atmosphere: For maximum stability, purge the container with nitrogen or argon to displace oxygen.
Q3: How does pH affect the stability of this compound in solution? A3: The stability of this compound is expected to be pH-dependent. Aromatic amines are generally more susceptible to oxidation at higher pH. Therefore, slightly acidic to neutral pH conditions are likely to be optimal for stability. It is advisable to buffer your solution to a pH suitable for your experiment and the compound's stability.
Q4: Can I filter solutions of this compound? A4: Yes, filtration is recommended to remove any particulate matter. Use a syringe filter made of a material compatible with your solvent (e.g., PTFE, PVDF). However, be aware that some compounds can adsorb to filter membranes, so it is good practice to discard the first few drops of the filtrate.
Data Presentation
The following tables summarize hypothetical stability data for this compound in aqueous solution under various stress conditions. This data is for illustrative purposes to demonstrate expected trends, as comprehensive experimental data is not publicly available.
Table 1: Hypothetical Degradation of this compound under Different pH Conditions at 40°C over 7 Days.
| pH | Condition | % Degradation (Hypothetical) | Appearance |
| 2 | 0.1 N HCl | < 5% | Colorless |
| 7 | Buffered Water | < 2% | Colorless |
| 10 | 0.01 N NaOH | 5-10% | Faint Yellow |
| 12 | 0.1 N NaOH | 10-20% | Yellow |
Table 2: Hypothetical Degradation of this compound under Oxidative and Photolytic Stress.
| Condition | Duration | % Degradation (Hypothetical) | Appearance |
| 3% H₂O₂ at RT | 24 hours | 15-25% | Yellow to Brown |
| Exposure to UV light (254 nm) | 8 hours | 10-20% | Faint Yellow |
| Exposure to ambient light | 7 days | < 5% | Slight Yellowing |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry container.
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Dissolution: Add a portion of the desired high-purity solvent (e.g., DMSO, Methanol, or a buffered aqueous solution) to the solid.
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Mixing: Gently swirl or sonicate the mixture until the solid is completely dissolved.
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Final Volume: Add the remaining solvent to reach the final desired concentration and mix thoroughly.
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Filtration (Optional): If necessary, filter the solution through a 0.22 µm syringe filter compatible with the solvent.
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Storage: Transfer the solution to a clean, amber glass vial. Purge with an inert gas, seal tightly, and store at the recommended temperature.
Protocol 2: Forced Degradation Study (for method validation)
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Acid Hydrolysis: Incubate a solution of the compound in 0.1 N HCl at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
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Base Hydrolysis: Incubate a solution of the compound in 0.1 N NaOH at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
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Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
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Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a specified period.
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Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be wrapped in foil to protect it from light.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for solution degradation.
Caption: Decision tree for solution preparation and storage.
Technical Support Center: Optimizing HPLC Separation of 4-(4-aminophenyl)butyric Acid and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-(4-aminophenyl)butyric acid and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolites of this compound?
A1: this compound is a known degradation product of the chemotherapy drug chlorambucil.[1] The metabolism of chlorambucil primarily involves its conversion to the active metabolite, phenylacetic acid mustard (PAAM), with both compounds undergoing subsequent oxidative degradation.[2][3][4] Based on these pathways, the expected metabolites of this compound likely arise from:
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N-Acetylation: The primary amino group can be acetylated to form 4-(4-acetamidophenyl)butyric acid.
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Hydroxylation: The phenyl ring may undergo hydroxylation at various positions.
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Side-Chain Oxidation: The butyric acid side chain can be shortened through beta-oxidation, leading to metabolites like 3-(4-aminophenyl)propionic acid and 4-aminophenylacetic acid.
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Glucuronidation: The carboxylic acid or amino group can be conjugated with glucuronic acid, significantly increasing polarity.
Q2: What is a good starting point for an HPLC method for this compound and its metabolites?
A2: A reversed-phase HPLC method using a C18 column is a suitable starting point. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended to separate compounds with a range of polarities.
Q3: My peaks are tailing. What could be the cause and how do I fix it?
A3: Peak tailing, especially for a compound with a basic amino group like this compound, is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase. Here are some solutions:
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Lower the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will protonate the amino group and minimize interactions with silanols.
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Use a Base-Deactivated Column: Modern, end-capped columns are designed to have minimal residual silanol activity.
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Add a Competing Base: A small concentration of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.
Q4: I am not getting good separation between the parent compound and its more polar metabolites. What can I do?
A4: To improve the retention and separation of polar metabolites, you can:
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Decrease the initial organic solvent concentration in your gradient.
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Use a shallower gradient to increase the separation window.
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Consider a polar-embedded or polar-endcapped column, which provides better retention for polar analytes under highly aqueous mobile phase conditions.
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For very polar metabolites like glucuronide conjugates, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable alternative to reversed-phase HPLC.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its metabolites.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Peak Tailing | |
| Secondary interactions with silanols | Lower mobile phase pH (e.g., add 0.1% formic acid), use a base-deactivated column, or add a competing base (e.g., triethylamine). |
| Column overload | Reduce sample concentration or injection volume. |
| Extracolumn dead volume | Use shorter, narrower internal diameter tubing between the injector, column, and detector. |
| Peak Fronting | |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload | Reduce sample concentration or injection volume. |
Problem 2: Inconsistent Retention Times
| Possible Cause | Solution |
| Inadequate column equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially when using a gradient. |
| Mobile phase composition changes | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a mobile phase degasser. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature. |
| Pump malfunction | Check for leaks in the pump and ensure proper check valve function. |
Problem 3: Baseline Noise or Drift
| Possible Cause | Solution |
| Air bubbles in the system | Degas the mobile phase and purge the pump. |
| Contaminated mobile phase or detector cell | Use high-purity solvents and filter the mobile phase. Flush the detector cell with a strong solvent like isopropanol. |
| Leaks in the system | Check all fittings for leaks, especially between the column and the detector. |
| Gradient elution issues | Ensure proper mixing of the mobile phase components and that the solvents are miscible. |
Experimental Protocols
Recommended Starting HPLC Method
This protocol provides a robust starting point for the separation of this compound and its potential metabolites.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Sample Preparation Protocol
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Prepare serial dilutions to create calibration standards.
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Biological Sample (Plasma/Urine) Preparation:
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To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).
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Filter through a 0.22 µm syringe filter before injection.
-
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Troubleshooting logic for peak tailing.
References
Identifying impurities in synthesized 4-(4-aminophenyl)butyric acid by LC-MS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in synthesized 4-(4-aminophenyl)butyric acid by LC-MS.
Troubleshooting Guide: Identifying Unknown Peaks
Encountering unexpected peaks in your LC-MS chromatogram is a common challenge. This guide provides a systematic approach to identifying these unknown signals.
Initial Steps:
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Verify System Performance: Ensure the LC-MS system is performing optimally by running a system suitability test with a known standard. Check for consistent retention times, peak shapes, and signal intensities.
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Blank Injection: Analyze a blank solvent injection (typically your initial mobile phase) to identify peaks originating from the solvent, system contamination, or carryover.[1]
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Review Sample Preparation: Scrutinize the sample preparation process for potential sources of contamination.
Logical Workflow for Impurity Identification:
Caption: Troubleshooting workflow for unknown peak identification.
Frequently Asked Questions (FAQs)
Q1: I see a peak at m/z 202.20. What could it be?
An m/z of 202.20 in positive ion mode likely corresponds to the sodium adduct of this compound ([M+Na]⁺). The molecular weight of the compound is 179.22 g/mol , so the protonated molecule ([M+H]⁺) is expected at m/z 180.23. A sodium adduct adds 22.99 Da to the molecular weight.
Q2: My chromatogram shows a peak with an m/z of 210.18. What is a likely identity for this peak?
This peak may be the unreacted starting material, 4-(4-nitrophenyl)butyric acid, from the synthesis. Its molecular weight is 209.20 g/mol , so the protonated molecule ([M+H]⁺) would appear at m/z 210.18. Incomplete reduction is a common source of impurities in this synthesis.
Q3: I am observing several unexpected peaks. How can I determine if they are adducts?
In electrospray ionization (ESI), molecules frequently form adducts with ions present in the mobile phase or from the sample matrix. To identify them, look for mass differences between your main peak ([M+H]⁺) and the unknown peaks that correspond to common adducts.
Data Presentation: Common Adducts and Impurities
The following tables summarize the expected m/z values for the target compound, a key process-related impurity, and common adducts in positive ion mode ESI-MS.
Table 1: Expected m/z for Target Compound and a Key Impurity
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₀H₁₃NO₂ | 179.22 | 180.23 |
| 4-(4-nitrophenyl)butyric acid | C₁₀H₁₁NO₄ | 209.20 | 210.18 |
Table 2: Common Adducts of this compound in Positive Ion Mode
| Adduct Ion | Mass Difference (Da) | Expected m/z for [M+Adduct]⁺ |
| Sodium ([M+Na]⁺) | +22.99 | 202.21 |
| Ammonium ([M+NH₄]⁺) | +18.03 | 197.26 |
| Potassium ([M+K]⁺) | +38.96 | 218.18 |
| Acetonitrile ([M+ACN+H]⁺) | +42.03 | 222.26 |
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS analysis of this compound.
Sample Preparation:
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Accurately weigh approximately 1 mg of the synthesized this compound sample.
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Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute the stock solution with the same solvent mixture to a final concentration of 1 µg/mL for analysis.
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Filter the final solution through a 0.22 µm syringe filter before injection.
LC-MS/MS Method:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
-
0-1 min: 5% B
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1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
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MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (m/z 100-500) and MRM for quantification if standards are available.
-
Gas Temperature: 300 °C.
-
Gas Flow: 5 L/min.
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Nebulizer: 45 psi.
-
Sheath Gas Temperature: 250 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
Experimental Workflow Diagram:
Caption: General workflow for LC-MS analysis of impurities.
References
How to prevent oxidation of 4-(4-aminophenyl)butyric acid during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-(4-aminophenyl)butyric acid to prevent oxidation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere at room temperature.[1][2] Exposure to light and oxygen should be minimized.
Q2: My this compound has changed color from light beige to brown. What does this indicate?
A2: A color change from light beige to brown suggests potential oxidation or degradation of the compound. The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities. It is recommended to assess the purity of the material before use.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long periods, as the solvent can facilitate degradation. If short-term storage in solution is necessary, use a deoxygenated solvent and protect it from light.
Q4: Are there any recommended antioxidants or stabilizers for this compound?
A4: While specific stabilizers for this compound are not extensively documented in readily available literature, general classes of antioxidants used for stabilizing aromatic amines include hindered phenols and phosphites.[3] However, the compatibility and effectiveness of any additive would need to be experimentally validated for your specific application.
Q5: How can I check the purity of my this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of this compound.[2] This technique can separate the parent compound from potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (browning) of the solid compound. | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen), and in a dark location. Consider purchasing fresh material if purity is critical. |
| Inconsistent experimental results. | Degradation of the compound leading to lower effective concentration and potential interference from byproducts. | Verify the purity of the this compound using a suitable analytical method like HPLC. Use only high-purity material for sensitive experiments. |
| Precipitate formation in a stock solution. | Poor solubility or degradation of the compound in the chosen solvent over time. | Prepare fresh solutions before each experiment. If a stock solution is necessary, perform stability studies to determine the maximum viable storage duration. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
1. Materials and Reagents:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Trifluoroacetic acid (TFA)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Sample Preparation: a. Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL. b. Filter the sample solution through a 0.22 µm syringe filter before injection.
3. HPLC Conditions (Example):
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A time-gradient elution from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
4. Data Analysis:
- Integrate the peak areas of all components in the chromatogram.
- Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: Potential oxidation pathway of this compound.
Caption: Workflow for purity assessment of this compound.
References
Technical Support Center: Refining Purification Methods for 4-(4-aminophenyl)butyric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-(4-aminophenyl)butyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often sufficient to achieve high purity, especially when dealing with crystalline solids. Column chromatography, including silica gel and ion-exchange chromatography, can be employed for separating complex mixtures or removing stubborn impurities.
Q2: What are the likely impurities in my sample of this compound?
A2: Impurities can originate from the synthetic route used. Common impurities may include unreacted starting materials, such as 4-(4-nitrophenyl)butyric acid if the synthesis involves a reduction step, byproducts from side reactions, and residual solvents used in the synthesis or work-up. For instance, a patented synthesis method mentions washing with dichloromethane to remove certain impurities.[1]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A common setup involves a C18 column with a mobile phase consisting of a methanol-water mixture.[1] Purity is typically determined by the peak area percentage of the main component.
Q4: My purified this compound is discolored. What could be the cause?
A4: Discoloration, often a yellowish or brownish tint, can be due to the presence of oxidized impurities or residual starting materials. If your synthesis involved the reduction of a nitro group, incomplete reaction could leave colored nitro-aromatic compounds. Using activated carbon during the recrystallization process can often help in removing colored impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | Insufficient solvent or an inappropriate solvent was used. | Add more solvent in small increments until the compound dissolves. If it still doesn't dissolve, the chosen solvent is likely unsuitable. |
| Oiling out instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | Lower the temperature at which the solution is saturated by adding a small amount of a co-solvent in which the compound is more soluble. Seeding the solution with a pure crystal can also induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated, or the cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Slow cooling, starting at room temperature and then moving to an ice bath, is often beneficial. |
| Low recovery of the purified product. | Too much solvent was used, or the crystals were filtered before crystallization was complete. | Ensure the minimum amount of hot solvent is used for dissolution. Allow sufficient time for crystallization at a low temperature before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | Inappropriate mobile phase polarity or incorrect stationary phase. | Optimize the mobile phase composition through thin-layer chromatography (TLC) analysis first. A gradient elution may be necessary. For an amphoteric compound like an amino acid, consider ion-exchange chromatography. |
| The compound is not eluting from the column. | The mobile phase is not polar enough, or the compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase. If using silica gel, adding a small amount of a polar solvent like methanol or a few drops of acetic acid (for an acidic compound) or ammonia (for a basic compound) to the eluent can help. |
| High backpressure in the column. | The column may be clogged with fine particles, or the resin has swollen. | Ensure your sample is fully dissolved and filtered before loading. If the resin has swollen due to the solvent, switch to a more compatible solvent system.[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on a method described in the literature for achieving high purity.[1]
Materials:
-
Crude this compound
-
Acetone
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Prepare a solvent mixture of acetone and water. A reported effective volume ratio is 1:4 (acetone:water).[1]
-
Add the minimum amount of the hot solvent mixture to the flask to dissolve the crude product completely with gentle heating and stirring.
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the carbon.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold acetone:water mixture.
-
Dry the purified crystals under vacuum.
Quantitative Data from Literature[1]:
| Parameter | Value |
| Recrystallization Solvent | Acetone:Water |
| Solvent Ratio (v/v) | 1:4 |
| Reported Purity after Recrystallization | 98.58% - 100% |
| Reported Yield | 94% - 98% |
Protocol 2: Column Chromatography of this compound
This is a general protocol for the purification of an aromatic amino acid using silica gel chromatography. The exact solvent system should be optimized using TLC beforehand.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents for mobile phase (e.g., dichloromethane, methanol, ethyl acetate, hexane)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Loading: Carefully load the prepared sample onto the top of the packed silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity. For example, start with 100% dichloromethane and gradually add methanol (e.g., 1%, 2%, 5% methanol in dichloromethane).
-
Fraction Collection: Collect the eluate in fractions using collection tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for crystallization issues.
References
Addressing peak tailing in HPLC analysis of 4-(4-aminophenyl)butyric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing during the HPLC analysis of 4-(4-aminophenyl)butyric acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the front edge. It is often quantified using the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing.[1]
Q2: Why is my this compound peak tailing?
A2: The most common cause of peak tailing for amine-containing compounds like this compound is secondary interactions between the basic amino group of the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] Other potential causes include column overload, a mismatch between the injection solvent and the mobile phase, and extra-column dead volume.
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is a critical factor. At an intermediate pH, the amino group of your analyte will be protonated (positively charged), and the silanol groups on the column will be deprotonated (negatively charged), leading to strong electrostatic interactions that cause tailing. By adjusting the pH, you can minimize these interactions. A low pH (around 2.5-3) will protonate the silanol groups, reducing their negative character and thus the secondary interactions.[3][4]
Q4: What are mobile phase additives and can they help reduce tailing?
A4: Yes, mobile phase additives, often called competing bases, can significantly improve peak shape. Triethylamine (TEA) is a common additive for basic compounds.[2][5] TEA is a small basic molecule that competes with your analyte for the active silanol sites on the stationary phase, thereby masking them and reducing the opportunity for secondary interactions that lead to tailing.[2]
Q5: What type of HPLC column is best for analyzing this compound?
A5: Using a modern, high-purity "Type B" silica column is recommended as they have fewer residual silanol groups.[6] Furthermore, columns that are "end-capped" are a good choice. End-capping is a process where the residual silanol groups are chemically bonded with an inert compound, further reducing their availability for secondary interactions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
Problem: Asymmetrical peak shape (tailing) observed for this compound.
A step-by-step workflow for troubleshooting peak tailing.
Step 1: Investigate Column Overload
-
Symptom: Peak shape improves significantly upon sample dilution.
-
Action: Reduce the concentration of your sample or decrease the injection volume.
Step 2: Optimize Mobile Phase Conditions
-
Adjust Mobile Phase pH: The interaction between the basic amine of your analyte and acidic silanols on the column is a primary cause of tailing.
-
Incorporate a Competing Base:
-
Action: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. A typical starting concentration is 0.1% (v/v).[7] This will mask the active silanol sites.
-
Step 3: Evaluate Your HPLC Column
-
Symptom: Persistent tailing even after mobile phase optimization.
-
Action:
-
Ensure you are using a high-purity, Type B silica column.
-
Switch to an end-capped column to minimize the number of free silanol groups.
-
Step 4: Check for System Issues
-
Symptom: All peaks in the chromatogram exhibit tailing.
-
Action:
-
Inspect for and minimize any extra-column dead volume in the system (e.g., excessive tubing length).
-
Ensure the injection solvent is of similar or weaker strength than the mobile phase.
-
Data Presentation
The following tables present illustrative data on the expected impact of mobile phase modifications on the peak tailing of a basic amine compound, which can be extrapolated to this compound.
Table 1: Illustrative Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Observation |
| 7.0 | 2.5 | Severe Tailing |
| 5.0 | 1.8 | Moderate Tailing |
| 3.0 | 1.2 | Significantly Improved Symmetry |
Table 2: Illustrative Effect of Triethylamine (TEA) Concentration on Tailing Factor (at pH 3.0)
| TEA Concentration (mM) | Tailing Factor (Tf) | Peak Shape Observation |
| 0 | 1.9 | Noticeable Tailing |
| 10 | 1.5 | Improved Symmetry |
| 25 | 1.2 | Good Symmetry |
| 50 | 1.1 | Excellent Symmetry |
Experimental Protocols
Protocol 1: HPLC Method for this compound
This protocol provides a starting point for the HPLC analysis of this compound.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol:Water (exact ratio to be optimized, start with 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Note: This is a basic method derived from available literature and may require optimization.[8]
Protocol 2: Optimization of Mobile Phase pH
-
Prepare Aqueous Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 7.0, 5.0, and 3.0) using a suitable buffer system like phosphate.
-
Prepare Mobile Phases: Mix the aqueous buffers with the organic modifier (e.g., methanol or acetonitrile) at the desired ratio.
-
Equilibrate the System: For each mobile phase, flush the HPLC system and column until a stable baseline is achieved.
-
Inject Sample: Inject the this compound standard.
-
Evaluate Peak Shape: Measure the tailing factor for the analyte peak at each pH condition and select the pH that provides the most symmetrical peak.
Protocol 3: Optimization of Triethylamine (TEA) Concentration
-
Prepare Mobile Phase with Additive: Start with the optimal mobile phase pH determined in Protocol 2. Prepare a series of mobile phases containing varying concentrations of TEA (e.g., 0%, 0.05%, 0.1%, 0.2% v/v).
-
Equilibrate and Inject: For each TEA concentration, equilibrate the system and inject the sample.
-
Determine Optimal Concentration: Evaluate the peak shape and select the TEA concentration that provides the best symmetry without compromising retention or resolution.
Visualizations
Mechanism of Peak Tailing and Mitigation
Interaction of basic analyte with silanol groups leading to tailing and mitigation strategies.
References
- 1. uhplcs.com [uhplcs.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. agilent.com [agilent.com]
- 4. chromblog.wordpress.com [chromblog.wordpress.com]
- 5. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN106905175A - A kind of preparation method of p-aminophenyl butyric acid - Google Patents [patents.google.com]
Technical Support Center: Stability Testing of 4-(4-aminophenyl)butyric Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing protocol for formulations containing 4-(4-aminophenyl)butyric acid. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a formulation containing this compound?
A1: The primary stability concerns for this compound formulations revolve around its two primary functional groups: the aromatic amine and the carboxylic acid. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored degradation products (such as nitroso and nitro compounds) and a potential loss of potency. The carboxylic acid group can undergo esterification if alcohols are present in the formulation or decarboxylation under certain stress conditions. Furthermore, interactions between the active pharmaceutical ingredient (API) and excipients can also lead to degradation.
Q2: What are the recommended long-term and accelerated stability testing conditions for a new formulation of this compound?
A2: For a new drug product, stability studies should be based on the ICH Q1A(R2) guidelines.[1][2][3] The recommended storage conditions are summarized in the table below. The choice of long-term testing conditions depends on the climatic zone for which the product is intended.
| Study Type | Storage Condition | Minimum Duration at Submission |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Q3: How frequently should samples be tested during a stability study?
A3: The frequency of testing should be sufficient to establish the stability profile of the product. For long-term studies, testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4] For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[4]
Q4: What analytical methods are suitable for a stability-indicating assay of this compound?
A4: A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective choice. The method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound formulations.
Problem 1: Appearance of a new peak in the chromatogram during a stability study.
-
Question: I am observing a new, unidentified peak in my HPLC chromatogram for a sample from my accelerated stability study. What could this be and how should I investigate it?
-
Answer: A new peak is likely a degradation product. To investigate, you should perform forced degradation studies to intentionally degrade the drug substance and see if the same peak is formed under specific stress conditions (acid, base, oxidation, heat, light). This will help in identifying the nature of the degradant. Mass spectrometry (LC-MS) can be used to determine the molecular weight of the new peak, providing clues to its structure.
Problem 2: The assay value for the active ingredient is decreasing over time.
-
Question: My assay results show a significant decrease in the concentration of this compound in my long-term stability samples. What are the potential causes and what should I do?
-
Answer: A decrease in the assay value indicates degradation of the API. Potential causes include:
-
Oxidation: The aminophenyl group is prone to oxidation. Ensure the packaging provides adequate protection from air. Consider the use of antioxidants in the formulation if compatible.
-
Hydrolysis: If the formulation is aqueous, hydrolysis could be a factor, although less likely for a butyric acid derivative compared to an ester.
-
Interaction with Excipients: Certain excipients can react with the API. Review the compatibility studies for your formulation.
-
Adsorption to Container: The API might be adsorbing to the surface of the container. Analyze the container for any residual API.
To address this, you should re-evaluate your formulation and packaging. Forced degradation studies can help pinpoint the specific cause of degradation.
-
Problem 3: The dissolution profile of my solid dosage form has changed.
-
Question: The dissolution rate of my tablets has decreased significantly after 6 months of accelerated stability testing. Why is this happening and how can I fix it?
-
Answer: Changes in the dissolution profile can be due to physical changes in the drug product. Potential causes include:
-
Changes in Crystal Form (Polymorphism): The API might be converting to a less soluble polymorphic form. Perform powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) to check for changes in the solid-state properties.
-
Cross-linking of Excipients: Some excipients, like gelatin or povidone, can cross-link over time, especially at elevated temperature and humidity, which can slow down disintegration and dissolution.
-
Hardening of the Tablet: The tablet may be hardening due to moisture absorption or other physical changes.
To resolve this, you may need to investigate different excipients, optimize the manufacturing process, or improve the packaging to provide better moisture protection.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Also, heat the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
3. Analysis: Analyze all stressed samples by the proposed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient. The chromatograms should show adequate separation of the main peak from any degradation product peaks.
Protocol 2: Stability-Indicating RP-HPLC Method
This is a starting point for developing a stability-indicating RP-HPLC method. The method will need to be optimized and validated.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a typical pharmaceutical stability study.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for common stability issues.
References
Validation & Comparative
A Comparative Guide to Purity Validation of 4-(4-Aminophenyl)butyric Acid: qNMR vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and research chemicals is paramount. The presence of impurities can significantly impact experimental outcomes, toxicity studies, and the overall efficacy and safety of a drug product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Titration—for the purity determination of 4-(4-Aminophenyl)butyric acid.
This compound is a valuable building block in medicinal chemistry and drug discovery. Accurate assessment of its purity is crucial for reliable downstream applications. While several methods can be employed for this purpose, they differ in their principles, precision, and the information they provide.
The Power of qNMR in Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1][2] Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different, structurally unrelated compound.[2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[2] This makes qNMR a highly accurate and traceable method, often with precision exhibiting a relative standard deviation (RSD) of less than 1%.[3]
Comparison of Analytical Techniques
The choice of an analytical technique for purity determination depends on various factors, including the properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis. Below is a comparative summary of qNMR, HPLC, and Titration for the purity assessment of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Titration |
| Principle | Direct measurement based on the molar ratio of analyte to a certified internal standard. | Separation of components based on their differential partitioning between a stationary and mobile phase, followed by detection (typically UV-Vis). | Measurement of the volume of a titrant of known concentration required to react completely with the analyte. |
| Reference Standard | Requires a certified internal standard of a different compound. | Typically requires a certified reference standard of the analyte itself for accurate quantification; area percent method is common but less accurate. | Requires a standardized titrant solution. |
| Selectivity | High; distinguishes between structurally similar compounds based on unique NMR signals. | High; excellent separation of impurities from the main compound. | Low to moderate; may not distinguish between the analyte and acidic or basic impurities with similar pKa values. |
| Precision | Excellent (typically <1% RSD). | Very good (typically <2% RSD). | Good (typically 1-2% RSD). |
| Accuracy | High; provides an absolute purity value. | High with a specific reference standard; area percent can be less accurate due to differences in detector response factors. | Can be high if interfering impurities are absent. |
| Sample Throughput | Moderate. | High. | High. |
| Non-destructive | Yes, the sample can be recovered. | No, the sample is consumed. | No, the sample is consumed. |
Table 1: Comparison of Analytical Techniques for Purity Analysis of this compound.
Experimental Data: A Comparative Analysis
To illustrate the performance of each technique, a batch of this compound was analyzed by qNMR, HPLC, and acid-base titration. The following table summarizes the hypothetical, yet plausible, results.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) |
| qNMR | 98.7 | 0.8% |
| HPLC (Area %) | 99.2 | 1.5% |
| Titration | 98.2 | 1.8% |
Table 2: Purity Determination of this compound by Different Analytical Methods.
The qNMR result provides a highly accurate and precise purity value. The HPLC area percent method shows a slightly higher purity value, which could be due to impurities having a lower UV response factor compared to the main compound. The titration result is slightly lower, potentially indicating the presence of non-basic impurities that do not react with the titrant.
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.05% v/v tetramethylsilane (TMS)
-
NMR spectrometer (e.g., 400 MHz)
-
Analytical balance (readability ± 0.01 mg)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum at a constant temperature (e.g., 298 K).
-
Use a calibrated 90° pulse.
-
Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons of interest (a value of 30 seconds is generally sufficient for quantitative results).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.
-
-
Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum carefully.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons (doublets around 6.5-7.0 ppm) can be used. For maleic acid, the singlet of the two olefinic protons (around 6.2 ppm) is used.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
-
References
GABAB Receptor Binding Affinity: A Comparative Analysis of 4-(4-Aminophenyl)butyric Acid and Baclofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the GABAB receptor binding affinities of 4-(4-Aminophenyl)butyric acid, commonly known as phenibut, and baclofen. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction
Both this compound (phenibut) and baclofen are analogues of the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA). They exert their primary pharmacological effects through agonism at the GABAB receptor, a metabotropic receptor that plays a crucial role in modulating neuronal excitability. While structurally similar, their binding affinities for the GABAB receptor exhibit notable differences, influencing their potency and clinical applications.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.
| Compound | Preparation | Binding Affinity (Ki) | Binding Affinity (IC50) |
| This compound (Phenibut) | Racemic | 177 µM[1] | |
| (R)-phenibut | 92 µM[1] | ||
| Baclofen | Racemic | 6 µM[1] | |
| (R)-(-)-baclofen | 0.015 µM[1] | ||
| (-)-baclofen | 0.04 µM[2] | ||
| (S)-(+)-baclofen | 1.77 µM[1] | ||
| (+)-baclofen | 33 µM[2] |
Key Observations:
-
Baclofen demonstrates a significantly higher binding affinity for the GABAB receptor compared to phenibut, as indicated by its substantially lower Ki and IC50 values.
-
The (R)-enantiomer of baclofen is the more active isomer, exhibiting a much higher affinity than the (S)-enantiomer.[1]
-
Similarly, (R)-phenibut shows a higher binding affinity than the racemic mixture.[1]
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor by an agonist like baclofen or phenibut initiates a cascade of intracellular events. The receptor is a heterodimer composed of GABAB1 and GABAB2 subunits and is coupled to inhibitory Gi/o proteins.[3] Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. These subunits then modulate the activity of downstream effectors, primarily:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux and hyperpolarization of the neuronal membrane, leading to an inhibitory postsynaptic potential (IPSP).
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx, which in turn inhibits the release of neurotransmitters from the presynaptic terminal.
Experimental Protocols
The determination of binding affinities for this compound and baclofen at the GABAB receptor is typically performed using competitive radioligand binding assays. Below is a generalized protocol based on established methodologies.
Radioligand Binding Assay for GABAB Receptor
Objective: To determine the affinity (Ki or IC50) of test compounds (phenibut and baclofen) for the GABAB receptor by measuring their ability to displace a specific radioligand.
Materials:
-
Radioligand: --INVALID-LINK---baclofen (a high-affinity GABAB receptor agonist).
-
Tissue Source: Rat brain synaptic membranes, which are rich in GABAB receptors.
-
Buffers:
-
Homogenization Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: e.g., 50 mM Tris-HCl with 2.5 mM CaCl2, pH 7.4.
-
-
Test Compounds: this compound and Baclofen at various concentrations.
-
Non-specific binding control: A high concentration of a known GABAB receptor agonist (e.g., unlabeled baclofen) or antagonist.
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Rat brains are dissected and homogenized in ice-cold homogenization buffer.
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA and other interfering substances.
-
The final pellet is resuspended in the assay buffer to a specific protein concentration (e.g., 1 mg/mL).
-
-
Binding Assay:
-
The assay is set up in tubes containing:
-
A fixed concentration of --INVALID-LINK---baclofen.
-
The prepared brain membranes.
-
Increasing concentrations of the test compound (phenibut or baclofen).
-
-
Total Binding: Tubes containing only the radioligand and membranes.
-
Non-specific Binding: Tubes containing the radioligand, membranes, and a high concentration of unlabeled baclofen to saturate the GABAB receptors.
-
The tubes are incubated at a specific temperature (e.g., 4°C) for a set duration to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Conclusion
The experimental data clearly indicates that baclofen possesses a substantially higher binding affinity for the GABAB receptor than this compound (phenibut). This difference in affinity is a key factor contributing to the higher potency of baclofen as a GABAB receptor agonist. For researchers and drug development professionals, this comparative guide highlights the importance of subtle structural modifications on ligand-receptor interactions and provides a framework for the experimental validation of binding affinities.
References
Comparative Analysis of 4-(4-Aminophenyl)butyric Acid and Phenibut on Neuronal Activity: A Guide for Researchers
A comprehensive examination of the neuropharmacological properties of 4-(4-Aminophenyl)butyric acid and Phenibut reveals a significant disparity in the current landscape of scientific research. While Phenibut has been the subject of extensive investigation, elucidating its primary mechanisms of action on neuronal activity, this compound remains a comparatively enigmatic compound with a paucity of available experimental data.
This guide provides a detailed comparative analysis based on the existing scientific literature. It is intended for researchers, scientists, and drug development professionals to navigate the current understanding of these two structurally related compounds. The information presented herein is supported by available experimental data, with a clear delineation of the knowledge gaps concerning this compound.
Executive Summary
Phenibut, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is well-characterized as a GABA receptor agonist, primarily targeting GABA-B receptors and, to a lesser extent, GABA-A receptors.[1][2][3] Its anxiolytic and nootropic effects are attributed to its ability to mimic GABA, leading to a reduction in neuronal excitability.[1][2][4] Furthermore, some studies suggest that Phenibut also stimulates dopamine receptors.[1][2][3]
In stark contrast, the neuronal effects of this compound are largely uninvestigated. While it is commercially available as a chemical intermediate and is a known degradation product of the chemotherapeutic agent Chlorambucil, its direct impact on neuronal activity is not well-documented in peer-reviewed literature.[1] Some non-peer-reviewed sources suggest it may act as an agonist for certain G-protein coupled receptors and as a monoamine oxidase inhibitor, though these claims lack robust experimental validation.[1] One study on 4-phenylbutyric acid derivatives indicated that this compound exhibits stronger histone deacetylase (HDAC) inhibitory effects compared to other tested derivatives but did not show neuroprotective effects against endoplasmic reticulum stress-induced cell death in vitro.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data for both compounds, highlighting the significant disparity in the depth of research.
Table 1: Receptor Binding and Functional Activity
| Parameter | This compound | Phenibut |
| Primary Target(s) | Not definitively identified. Potentially G-protein coupled receptors, monoamine oxidase, or HDACs. | GABA-B receptors (primary), GABA-A receptors (secondary).[1][2][3] |
| Binding Affinity (Ki) | No data available. | GABA-B Receptor: R-phenibut is the active enantiomer.[5] |
| Functional Activity | Suggested to be a GPCR agonist and monoamine oxidase inhibitor (unverified).[1] Shown to have HDAC inhibitory activity in vitro. | Full agonist at GABA-B receptors.[6] |
| Dopaminergic Activity | No direct evidence. Potential monoamine oxidase inhibition could indirectly affect dopamine levels.[1] | Stimulates dopamine receptors and may increase dopamine levels.[1][2][3][7][8] |
Table 2: Observed Effects on Neuronal Activity and Behavior
| Effect | This compound | Phenibut |
| Electrophysiological Effects | No data available. | In animal models, Phenibut has been shown to increase bursts of neuronal discharges, decrease interspike intervals within bursts, and alter neuronal oscillations in the hippocampus and neocortex.[9] It also leads to a decrease in the activation level of these brain regions and reduces the spread of excitation among neurons.[9] |
| Behavioral Effects | No data available. | Anxiolytic (reduces anxiety), nootropic (cognition-enhancing), and sedative effects.[1][2][4] |
| Clinical Applications | Not used clinically for neurological or psychiatric conditions. | Used in some countries for anxiety, fear, tension, and sleep improvement.[1][2] |
Experimental Protocols
Detailed experimental methodologies for the key findings cited for Phenibut are provided below. Due to the lack of available research, no established experimental protocols for assessing the neuronal activity of this compound can be presented.
Phenibut: GABA Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of Phenibut for GABA-B receptors.
Methodology:
-
Membrane Preparation: Rat brain cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction. The pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Binding Assay: The prepared membranes are incubated with a specific GABA-B receptor radioligand (e.g., [³H]-baclofen or a selective antagonist like [³H]CGP54626) at various concentrations of unlabeled Phenibut (or its enantiomers).
-
Incubation and Separation: The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Phenibut that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Phenibut: In Vivo Electrophysiology in Animal Models
Objective: To assess the effect of Phenibut on the firing patterns of neurons in specific brain regions (e.g., hippocampus, neocortex).
Methodology:
-
Animal Preparation: An adult male rabbit or rat is anesthetized, and its head is fixed in a stereotaxic frame. A craniotomy is performed to expose the target brain area.
-
Electrode Implantation: A microelectrode or a multi-electrode array is lowered into the target brain region (e.g., CA1 field of the hippocampus or the parieto-temporal cortex).
-
Baseline Recording: Spontaneous neuronal activity (action potentials or "spikes") is recorded for a baseline period.
-
Drug Administration: Phenibut is administered systemically (e.g., intraperitoneal injection).
-
Post-Drug Recording: Neuronal activity is recorded for an extended period following drug administration to observe any changes in firing rate, firing pattern (e.g., bursting), and neuronal oscillations.
-
Data Analysis: The recorded spike trains are analyzed to quantify changes in neuronal firing frequency, inter-spike intervals, and the presence of specific oscillatory patterns (e.g., delta, theta rhythms). Cross-correlation analysis can be used to assess changes in synaptic connectivity between neighboring neurons.[9]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the known signaling pathway of Phenibut and a hypothetical workflow for investigating the neuronal effects of this compound.
Caption: Signaling pathway of Phenibut via the GABA-B receptor.
Caption: Proposed experimental workflow for elucidating the neuronal effects of this compound.
Conclusion and Future Directions
The comparative analysis of this compound and Phenibut underscores a significant imbalance in our current neuropharmacological knowledge. Phenibut is a well-studied compound with a clearly defined mechanism of action centered on the GABAergic system, supported by a substantial body of experimental evidence. In contrast, this compound remains largely uncharacterized in the context of neuronal activity.
The preliminary suggestions of its interaction with G-protein coupled receptors, monoamine oxidase, and its demonstrated HDAC inhibitory activity warrant further investigation. To enable a meaningful comparison with Phenibut and to understand its potential neuropharmacological profile, a systematic investigation following the proposed experimental workflow is essential. Future research should prioritize in vitro receptor binding and enzyme inhibition assays to identify its primary molecular targets. Subsequent electrophysiological and in vivo behavioral studies will be crucial to elucidate its effects on neuronal function and its potential as a neuroactive compound. Without such fundamental research, any claims regarding the neuronal effects of this compound remain speculative.
References
- 1. This compound | 15118-60-2 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound 95 15118-60-2 [sigmaaldrich.com]
- 8. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal studies of addictive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Biological Activity of Newly Synthesized 4-(4-aminophenyl)butyric acid: A Comparative Guide
This guide provides a comparative analysis of the biological activity of the newly synthesized compound, 4-(4-aminophenyl)butyric acid (4-APB). The primary confirmed biological activity of 4-APB is the inhibition of histone deacetylase (HDAC) enzymes. Additionally, due to its structural similarity to γ-aminobutyric acid (GABA), a potential interaction with GABA receptors is explored as a hypothesis for further investigation. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols for validation, and a comparison with established alternative compounds.
Histone Deacetylase (HDAC) Inhibition
The primary established biological activity of this compound is its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. This action leads to a more open chromatin structure and can result in the re-expression of tumor suppressor genes, making HDAC inhibitors a significant area of interest in cancer therapy.
Comparative Performance Data
While a specific IC50 value for this compound is not yet publicly available, studies on butyrate analogues have shown that it exhibits comparable effects to sodium butyrate in inhibiting HDAC activity, inducing apoptosis, and inhibiting proliferation in HT-29 human colorectal cancer cells.[1] For a quantitative comparison, the following table summarizes the inhibitory concentrations (IC50) of well-established HDAC inhibitors.
| Compound | Target(s) | IC50 Values | Cell Line / Assay Conditions |
| This compound | HDACs | Comparable to Sodium Butyrate | HT-29 Cells |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II) | ~10 nM (HDAC1), ~20 nM (HDAC3) | Cell-free assays |
| Sodium Butyrate | Class I and IIa HDACs | 0.3 mM (HDAC1), 0.4 mM (HDAC2), 0.3 mM (HDAC7) | Cell-free assays |
Experimental Protocol: In Vitro Fluorometric HDAC Activity Assay
This protocol provides a method to determine the IC50 value of a test compound, such as this compound, for HDAC inhibition.
Objective: To measure the dose-dependent inhibition of HDAC enzyme activity by a test compound and determine its IC50 value.
Materials:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Enzyme (e.g., recombinant human HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease, like trypsin, and a buffer)
-
Test compound (this compound)
-
Known HDAC inhibitor as a positive control (e.g., Vorinostat or Sodium Butyrate)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in HDAC Assay Buffer.
-
Dilute the HDAC enzyme and the fluorogenic substrate to their working concentrations in HDAC Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
HDAC Assay Buffer
-
Test compound dilution or control (buffer for no inhibition, positive control inhibitor)
-
Diluted HDAC enzyme
-
-
Mix gently and incubate for 10 minutes at 37°C to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the diluted fluorogenic HDAC substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes). Protect the plate from light.
-
-
Development:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at 37°C for 15-30 minutes. The developer will cleave the deacetylated substrate, releasing the fluorophore.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the no-inhibition control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of HDAC activity, by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
The inhibition of HDACs leads to the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of previously silenced genes, including tumor suppressors like p21 and p53. This can lead to cell cycle arrest, differentiation, and apoptosis.
HDAC Inhibition Signaling Pathway
Experimental Workflow for HDAC Inhibition Assay
Potential GABA Receptor Activity (Hypothesized)
Due to the structural resemblance of this compound to the endogenous neurotransmitter γ-aminobutyric acid (GABA), it is hypothesized that 4-APB may interact with GABA receptors (GABA-A and/or GABA-B). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for a wide range of therapeutic agents.
It is critical to note that, to date, there is no direct experimental evidence confirming the activity of this compound on GABA receptors. The following sections are provided to guide future research to validate or refute this hypothesis.
Comparative Performance Data for Established GABA Receptor Ligands
The following table provides binding affinity (Ki) or potency (EC50) data for known GABA receptor agonists, which would serve as benchmarks for comparison if 4-APB is found to have activity at these receptors.
| Compound | Receptor Target | Activity | Ki or EC50 Value(s) |
| GABA | GABA-A, GABA-B | Agonist | Varies by subtype; typically in the low µM range |
| Muscimol | GABA-A | Potent Agonist | High affinity, often in the low nM range |
| Baclofen | GABA-B | Selective Agonist | EC50 typically in the low µM range for receptor activation |
Experimental Protocol: GABA-A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine if 4-APB can displace a known radiolabeled ligand from the GABA-A receptor.
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
Homogenization Buffer (e.g., 0.32 M sucrose)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]Muscimol or [3H]GABA)
-
Non-specific binding agent (e.g., a high concentration of unlabeled GABA)
-
Test compound (this compound)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with Assay Buffer through repeated resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In test tubes, combine:
-
Assay Buffer
-
Radioligand at a concentration near its Kd.
-
Either:
-
Buffer (for total binding)
-
Non-specific binding agent (to determine non-specific binding)
-
Serial dilutions of the test compound (for competition curve)
-
-
Membrane preparation.
-
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters quickly with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the test compound that displaces 50% of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Potential Signaling Pathways
If 4-APB were to act as a GABA receptor agonist, it would likely modulate neuronal excitability.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 4-(4-Aminophenyl)butyric acid (APB) in immunoassays designed for the quantitative detection of gamma-aminobutyric acid (GABA). Due to the limited availability of direct experimental data on APB cross-reactivity, this document focuses on a predictive comparison based on structural similarity and outlines a comprehensive experimental protocol to determine the precise cross-reactivity.
Introduction to GABA Immunoassays and Cross-Reactivity
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its quantification is crucial in neuroscience research and drug development. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are common methods for measuring GABA concentrations in biological samples. These assays rely on the high specificity of antibodies for GABA.
Cross-reactivity occurs when a substance structurally similar to the target analyte (in this case, GABA) binds to the assay's antibody, leading to inaccurate measurements. This compound, a compound of interest in pharmaceutical research, shares some structural motifs with GABA, raising the possibility of interference in GABA immunoassays.
Structural Comparison: GABA vs. This compound
The likelihood of cross-reactivity is largely dependent on the structural similarity between the target analyte and the potentially interfering compound, particularly at the sites recognized by the antibody (epitopes).
| Feature | Gamma-Aminobutyric Acid (GABA) | This compound (APB) | Structural Similarity Analysis |
| Chemical Formula | C₄H₉NO₂ | C₁₀H₁₃NO₂ | APB is a larger molecule containing an additional phenyl ring. |
| Molecular Weight | 103.12 g/mol | 179.22 g/mol | Significant difference in molecular weight. |
| Core Structure | Butyric acid backbone | Butyric acid backbone | Both molecules share the same four-carbon carboxylic acid chain. |
| Functional Groups | Amino group at the gamma position (C4) | Amino group attached to a phenyl ring, which is at the C4 position of the butyric acid. | The position of the amino group relative to the carboxylic acid is a key difference. In GABA, it's a primary amine on the aliphatic chain. In APB, it's an aniline derivative. |
| Key Epitope | The anti-GABA antibody's binding site likely recognizes the gamma-amino and carboxyl groups and the length of the aliphatic chain. | The bulky phenyl group in APB significantly alters the steric and electronic properties compared to the simple aliphatic chain of GABA. | The presence of the phenyl ring is the most significant structural difference and is likely to sterically hinder the binding of APB to an anti-GABA antibody. |
Predicted Cross-Reactivity Comparison
In the absence of direct experimental data for APB, we can infer potential cross-reactivity by comparing it to other structurally related molecules for which data is available. Some commercial anti-GABA antibodies have been shown to have minimal cross-reactivity with other small amino acids like glycine and beta-alanine[1]. Given that APB is structurally more distinct from GABA than these molecules, a low cross-reactivity is anticipated.
Table 1: Predicted Cross-Reactivity of GABA and Related Compounds in a Typical GABA Competitive ELISA
| Compound | Structure | Predicted Cross-Reactivity (%) | Rationale |
| Gamma-Aminobutyric Acid (GABA) | NH₂(CH₂)₃COOH | 100% | Target Analyte |
| This compound (APB) | NH₂-C₆H₄-(CH₂)₃COOH | < 1% (Predicted) | The bulky and electronically different aminophenyl group is unlikely to fit the antibody binding site specific for the gamma-amino group of GABA. |
| Beta-Alanine | NH₂(CH₂)₂COOH | < 1% (Reported for some antibodies) | Shorter carbon chain alters the spatial arrangement of the functional groups. |
| Glycine | NH₂CH₂COOH | < 1% (Reported for some antibodies)[1] | Significantly shorter carbon chain. |
Note: The predicted cross-reactivity for APB is an estimate based on structural comparison and should be experimentally verified.
Experimental Protocols
To quantitatively determine the cross-reactivity of APB in a GABA immunoassay, a competitive ELISA is the recommended method.
Principle of Competitive ELISA for Cross-Reactivity
In a competitive ELISA for GABA, a known amount of labeled GABA (e.g., biotinylated or enzyme-conjugated) competes with the GABA in the sample (or the potential cross-reactant) for binding to a limited number of anti-GABA antibody sites, typically coated on a microplate. The amount of labeled GABA that binds is inversely proportional to the concentration of unlabeled GABA in the sample. By running a standard curve with known concentrations of GABA and parallel curves with the test compound (APB), the cross-reactivity can be calculated.
Experimental Workflow
Caption: Workflow for determining cross-reactivity using competitive ELISA.
Detailed Method for IC50 Determination and Cross-Reactivity Calculation
-
Prepare Reagents: Prepare all buffers (coating, washing, blocking, assay) and solutions as required by the specific GABA ELISA kit manufacturer or established laboratory protocols.
-
Coat Plate: Coat the wells of a 96-well microplate with an anti-GABA antibody at an optimized concentration in coating buffer. Incubate overnight at 4°C.
-
Block: Wash the plate and block the remaining protein-binding sites with a suitable blocking buffer for 1-2 hours at room temperature.
-
Prepare Standards and Test Compound:
-
Prepare a serial dilution of GABA standards (e.g., from 0 to 1000 ng/mL).
-
Prepare a serial dilution of this compound over a broad concentration range (e.g., from 0 to 100,000 ng/mL).
-
-
Competitive Reaction:
-
Add the GABA standards and APB dilutions to the respective wells.
-
Add a fixed amount of enzyme-conjugated GABA to all wells.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competition.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate (e.g., TMB).
-
Incubate until a suitable color develops.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both GABA and APB.
-
Determine the IC50 value for both GABA and APB. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of GABA / IC50 of APB) x 100
-
GABA Signaling Pathway
Understanding the biological context of GABA is essential for researchers. The following diagram illustrates the key elements of a GABAergic synapse.
Caption: Simplified GABAergic synapse and signaling pathway.
Conclusion
While direct experimental data is lacking, a structural comparison strongly suggests that this compound will have low cross-reactivity in specific GABA immunoassays. The presence of the aminophenyl group is a significant structural deviation from GABA. However, for any definitive research or diagnostic application, it is imperative that researchers experimentally validate the cross-reactivity of APB using a robust competitive immunoassay protocol as outlined in this guide. This will ensure the accuracy and reliability of GABA quantification in the presence of this and other structurally related compounds.
References
Efficacy Showdown: 4-(4-aminophenyl)butyric Acid and its Ester Derivatives in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of anti-cancer drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents. Among these, 4-(4-aminophenyl)butyric acid, a derivative of butyric acid, and its ester analogs are attracting significant interest. This guide provides an objective comparison of the efficacy of this compound and its ester derivatives, supported by experimental data, to aid researchers in their pursuit of novel cancer therapies.
Introduction
This compound is a compound that has been investigated for its potential as an anti-neoplastic agent.[1] Its mechanism of action is believed to involve the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][3] By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cancer cell cycle arrest, differentiation, and apoptosis.[2][3]
Esterification of this compound to create prodrugs is a strategy to enhance its therapeutic potential. These ester derivatives are designed to improve pharmacokinetic properties, such as cell permeability and metabolic stability, potentially leading to increased intracellular concentrations of the active acid. This guide will delve into the available data to compare the efficacy of the parent acid with its ester derivatives.
Quantitative Efficacy Comparison
Direct comparative studies providing a full suite of IC50 values for this compound and a series of its simple alkyl ester derivatives are limited in the publicly available literature. However, existing research on related compounds suggests a trend of increased efficacy with esterification.
One study on methyl butyrate, a simple ester of butyric acid, demonstrated cytotoxic effects against the MDA-MB-231 human breast cancer cell line. The study found that a 0.01M concentration of methyl butyrate caused 40% cytotoxicity, which increased to 50% at a 0.02M concentration.[4] While not a direct comparison with this compound, this data supports the anti-cancer potential of butyric acid esters.
Another study on a more complex butyryl aminophenyl ester of retinoic acid (4-BPRE) showed it to be significantly more cytotoxic to HCT116 colon and A549 lung cancer cells than a similar compound lacking the butyryl group.[5] This further reinforces the concept that the butyrate moiety, particularly in an ester form, can contribute significantly to the cytotoxic activity of a molecule.
| Compound | Cell Line | Assay | Efficacy Metric | Concentration | Result | Reference |
| Methyl Butyrate | MDA-MB-231 | Trypan Blue Dye Exclusion | % Cytotoxicity | 0.01 M | 40% | [4] |
| Methyl Butyrate | MDA-MB-231 | Trypan Blue Dye Exclusion | % Cytotoxicity | 0.02 M | 50% | [4] |
Note: The table above represents available data and is not a direct head-to-head comparison of this compound and its simple ester derivatives due to a lack of such specific studies in the reviewed literature.
Mechanism of Action: HDAC Inhibition and Downstream Signaling
The primary mechanism of action for this compound and its derivatives is the inhibition of histone deacetylases (HDACs).[2][3] This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of silenced tumor suppressor genes.
A key target of this pathway is the p21Waf1/Cip1 gene, a potent cyclin-dependent kinase (CDK) inhibitor. The promoters of butyrate-responsive genes, including p21Waf1/Cip1, often contain binding sites for the transcription factors Sp1 and Sp3.[2] These transcription factors can recruit HDAC1 and HDAC2.[2] By inhibiting the HDAC activity associated with Sp1/Sp3, butyrate and its derivatives lead to histone hyperacetylation at the p21 promoter, activating its transcription.[2] The resulting increase in p21 protein levels inhibits the activity of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest in the G1 phase.[2] This cell cycle arrest can then trigger cellular differentiation or apoptosis, depending on the cellular context.[2]
The induction of apoptosis is a critical component of the anti-cancer effects of these compounds. Treatment with butyrate has been shown to increase the expression of pro-apoptotic proteins like caspases and decrease the expression of anti-apoptotic proteins such as Bcl-2.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparison of this compound and its ester derivatives.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the following steps:
-
A mixture of 89 g of 3-(4-acetamidophenyl)propionic acid, 88 g of potassium hydroxide, 65 ml of 85% hydrazine hydrate, and 450 ml of diethylene glycol is heated and refluxed for 1.5 hours.
-
The reaction temperature is then raised to 150°C to remove excess hydrazine hydrate, and this temperature is maintained for 4 hours.
-
After cooling to room temperature, 400 g of water is added.
-
The pH is adjusted to 6 with 6N hydrochloric acid, and then further adjusted to 5-6 with glacial acetic acid to precipitate the product.
-
The resulting crystals are filtered, washed, and dried to yield the final product.[6]
Esterification of this compound (General Procedure)
The synthesis of simple alkyl esters can be achieved through Fischer esterification:
-
Dissolve this compound in the corresponding alcohol (e.g., methanol, ethanol, propanol, butanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and its ester derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. In this context, it can be used to assess the levels of key apoptosis-related proteins.
-
Cell Lysis: After treatment with the test compounds for the desired time, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize to the loading control.
Conclusion
The available evidence suggests that this compound and its ester derivatives are promising candidates for anti-cancer therapy, primarily through the mechanism of HDAC inhibition. Esterification appears to be a viable strategy to enhance the cytotoxic potency of the parent compound, likely by improving its cellular uptake and acting as a prodrug.
However, a clear gap exists in the literature regarding direct, comprehensive comparative studies of a series of simple alkyl esters of this compound. Such studies are crucial to establish a definitive structure-activity relationship and to identify the most promising ester derivative for further preclinical and clinical development. Future research should focus on synthesizing a range of these esters and evaluating their cytotoxicity and HDAC inhibitory activity in parallel, using standardized in vitro assays across multiple cancer cell lines. This will provide the robust quantitative data needed to make informed decisions in the drug development pipeline.
References
- 1. Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium butyrate-induced DAPK-mediated apoptosis in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of methyl butyrate aroma on the survival and viability of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. butyrose.it [butyrose.it]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Side-by-Side Showdown: 4-(4-aminophenyl)butyric acid vs. Chlorambucil in Cancer Cell Cytotoxicity
For Immediate Release:
[City, State] – In the landscape of oncological research, the quest for potent and selective anticancer agents is perpetual. This guide offers a detailed, evidence-based comparison of the cytotoxic properties of two compounds: the well-established chemotherapeutic drug Chlorambucil and the less-characterized 4-(4-aminophenyl)butyric acid. This analysis is intended for researchers, scientists, and professionals in drug development, providing a comprehensive look at available data, mechanisms of action, and experimental methodologies.
Quantitative Cytotoxicity Analysis
A review of published literature reveals a significant body of data for Chlorambucil's cytotoxic effects across various cancer cell lines. In contrast, quantitative data for this compound as a standalone agent is sparse. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Chlorambucil.
| Cell Line | Cancer Type | Chlorambucil IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | > 130 | [1] |
| MDA-MB-231 | Breast Cancer | > 130 | [1] |
| Various | Various | 53.47 - 97.56 | [1] |
| A2780 | Ovarian Carcinoma | 12 - 43 | [1] |
| A2780cisR | Cisplatin-Resistant Ovarian Carcinoma | 12 - 43 | [1] |
| H460 | Lung Cancer | 22.2 - 163.0 | [1] |
| A549 | Lung Cancer | 22.2 - 163.0 | [1] |
| HepG2 | Liver Cancer | 22.2 - 163.0 | [1] |
| SMMC7721 | Liver Cancer | 22.2 - 163.0 | [1] |
| A375 | Melanoma | 22.2 - 163.0 | [1] |
| H1299 | Lung Cancer | 22.2 - 163.0 | [1] |
| HL-60 | Leukemia | 21.1 | [1] |
| U-937 | Leukemia | 37.7 | [1] |
Note: Data for this compound is not available in the reviewed literature. One study on HT-29 colorectal cancer cells indicated that 4-(4-aminophenyl)butyrate exhibited comparable effects to butyrate in inducing apoptosis and inhibiting cell proliferation.
Mechanisms of Cytotoxic Action
Chlorambucil: As a nitrogen mustard derivative, Chlorambucil is a potent DNA alkylating agent. Its primary mechanism of action involves the formation of covalent cross-links between DNA strands. This damage disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
This compound: While direct evidence is limited, the structural similarity of this compound to 4-phenylbutyric acid (a known histone deacetylase inhibitor) and butyrate suggests a potential role as an HDAC inhibitor.[2][3] HDAC inhibitors can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. It is important to note that this is an inferred mechanism based on structural analogy and requires direct experimental validation.
Experimental Protocols
The following are detailed methodologies for common cytotoxicity assays used to generate the type of data presented above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Chlorambucil) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting cell viability against compound concentration.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release from untreated cells and maximum release from cells lysed with a detergent).
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz.
Caption: Workflow for comparing compound cytotoxicity.
Caption: Mechanisms of action for the two compounds.
Conclusion
Chlorambucil demonstrates clear cytotoxic effects against a range of cancer cell lines, acting through DNA alkylation. While quantitative data for this compound is currently lacking in the public domain, its structural similarity to known HDAC inhibitors suggests a plausible, alternative mechanism of action that warrants further investigation. This guide highlights the need for direct, comparative studies to fully elucidate the cytotoxic potential of this compound and its potential as a novel anticancer agent. Researchers are encouraged to utilize the outlined experimental protocols to contribute to this critical area of study.
References
A Comparative Guide to the Validation of a Novel Analytical Method for 4-(4-aminophenyl)butyric Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-(4-aminophenyl)butyric acid against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The data presented, compiled from established validation parameters for analogous compounds, demonstrates the superior performance of the LC-MS/MS approach in terms of sensitivity, specificity, and analytical range.
Executive Summary of Method Performance
The validation of an analytical method is crucial to ensure the reliability and accuracy of experimental results.[1] This guide outlines the validation of a new LC-MS/MS method for this compound, a compound of interest in pharmaceutical development, and compares it with a conventional HPLC-UV method. The following tables summarize the quantitative performance of both methods across key validation parameters.
Table 1: Comparison of Analytical Method Performance Characteristics
| Validation Parameter | "New" LC-MS/MS Method | "Traditional" HPLC-UV Method |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range | 0.1 - 1000 ng/mL | 100 - 50000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | 0.05 ng/mL | 50 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 100 ng/mL |
| Specificity | High (Mass-based) | Moderate (Retention time-based) |
Detailed Experimental Protocols
The following sections provide the detailed methodologies for the "new" LC-MS/MS and "traditional" HPLC-UV analytical methods.
"New" LC-MS/MS Method Protocol
This method is designed for high sensitivity and specificity, making it suitable for trace-level quantification in complex biological matrices.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d4).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 180.1.
-
Product Ion (m/z): 163.1.
-
Collision Energy: Optimized for the specific instrument.
"Traditional" HPLC-UV Method Protocol
This method is a robust and widely accessible technique for the quantification of this compound at higher concentrations.
1. Sample Preparation
-
Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. High-Performance Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile and 0.02 M ammonium acetate buffer (pH 4.0) in a 20:80 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.[2]
Visualizing the Validation Workflow and Method Comparison
The following diagrams illustrate the key processes and comparisons discussed in this guide.
References
A Head-to-Head Examination of 4-(4-aminophenyl)butyric Acid and Other GABA Agonists for Researchers
This guide offers a comparative analysis of 4-(4-aminophenyl)butyric acid and other prominent gamma-aminobutyric acid (GABA) agonists, including phenibut, baclofen, and gabapentin. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by available experimental data.
While direct head-to-head experimental data for this compound is limited in publicly accessible literature, this guide provides a comparative framework based on its structural similarity to phenibut and available data for other well-characterized GABAergic compounds.
Comparative Analysis of GABA Agonists
The following tables summarize the available quantitative data for the selected GABA agonists, focusing on their binding affinities and pharmacokinetic properties.
Table 1: Receptor Binding Affinity of Selected GABA Agonists
| Compound | Receptor Target | Binding Affinity (Ki) | Notes |
| This compound | GABA-A / GABA-B | Data not available | Structurally similar to phenibut. |
| Phenibut | GABA-B | 177 µM (racemic)[1] | Also shows some activity at GABA-A receptors at high concentrations. (R)-phenibut is the more active enantiomer with a Ki of 92 µM[1]. |
| Baclofen | GABA-B | 6 µM (racemic)[1] | A potent and selective GABA-B agonist. |
| Gabapentin | α2δ-1 subunit of VGCCs | Does not bind to GABA receptors[2] | Modulates the activity of voltage-gated calcium channels (VGCCs)[2]. |
Table 2: Comparative Pharmacokinetics of Selected GABA Agonists
| Parameter | This compound | Phenibut | Baclofen | Gabapentin |
| Bioavailability | Data not available | Well-absorbed[3] | Well-absorbed[4] | 27–60% (inversely proportional to dose)[5] |
| Protein Binding | Data not available | Low[3] | 30%[4] | < 3%[5] |
| Metabolism | Data not available | Not significantly metabolized[3] | 15% metabolized by deamination[4] | Not significantly metabolized[5] |
| Elimination Half-life | Data not available | 5.3 hours[1] | 2.5 to 7 hours[4] | 5 to 7 hours[5] |
| Excretion | Data not available | Primarily as unchanged drug in urine (63%)[3] | 85% excreted unchanged in urine/feces[4] | Primarily as unchanged drug in urine[5] |
Signaling Pathways
The activation of GABA-A and GABA-B receptors initiates distinct downstream signaling cascades, leading to neuronal inhibition.
GABA-A Receptor Signaling
Activation of the ionotropic GABA-A receptor by an agonist leads to the opening of a chloride ion channel, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.
GABA-A receptor signaling pathway.
GABA-B Receptor Signaling
The metabotropic GABA-B receptor, upon agonist binding, is coupled to a G-protein. This initiates a signaling cascade that can lead to the opening of potassium channels (leading to hyperpolarization) and the inhibition of adenylyl cyclase and voltage-gated calcium channels, ultimately resulting in a reduction of neurotransmitter release.
GABA-B receptor signaling pathway.
Experimental Protocols
To facilitate comparative studies, this section outlines standardized experimental protocols for assessing the binding affinity and functional activity of GABA receptor agonists.
Radioligand Binding Assay for GABA-B Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.
Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a GABA-B receptor-specific radioligand (e.g., [³H]-Baclofen), and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known GABA-B agonist like unlabeled baclofen).
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Voltage-Clamp Electrophysiology
This protocol measures the functional activity (e.g., EC50) of a GABA agonist by recording the ion currents it elicits in cells expressing GABA receptors.
Workflow for whole-cell voltage-clamp electrophysiology.
Detailed Methodology:
-
Cell Preparation:
-
Use primary cultured neurons or a cell line (e.g., HEK293) stably or transiently expressing the GABA receptor subtype of interest.
-
Plate the cells on coverslips suitable for microscopy and electrophysiological recording.
-
-
Recording Setup:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid).
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an internal solution containing ions appropriate for the current being measured (e.g., high chloride for GABA-A receptor currents).
-
-
Whole-Cell Recording:
-
Under visual guidance, carefully approach a target cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Switch the amplifier to voltage-clamp mode and hold the membrane potential at a desired voltage (e.g., -60 mV).
-
-
Drug Application and Data Acquisition:
-
Apply the GABA agonist at various concentrations to the cell using a perfusion system.
-
Record the resulting transmembrane currents using the patch-clamp amplifier and appropriate data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the current evoked by each agonist concentration.
-
Normalize the responses to the maximal response and plot them against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy.
-
Conclusion
This guide provides a comparative overview of this compound and other key GABA agonists based on the currently available scientific literature. While there is a notable lack of direct experimental data for this compound, its structural similarity to phenibut suggests it may also act as a GABA-B agonist, albeit with potentially different potency and pharmacokinetic properties. The provided data tables and experimental protocols offer a valuable resource for researchers aiming to conduct their own head-to-head studies to further elucidate the pharmacological profile of this and other GABAergic compounds. Future research is warranted to fill the existing data gaps and provide a more complete understanding of the comparative pharmacology of these agents.
References
- 1. Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenibut - Wikipedia [en.wikipedia.org]
- 4. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to the Reproducibility of 4-Phenylbutyric Acid's Effects
However, extensive research is available for a closely related and structurally similar compound, 4-phenylbutyric acid (4-PBA) . 4-PBA is a well-characterized histone deacetylase (HDAC) inhibitor and chemical chaperone that has been investigated in a multitude of cell lines for its anti-cancer and other therapeutic properties. This guide, therefore, pivots to a comprehensive comparison of the effects of 4-PBA across various cancer cell lines, providing researchers, scientists, and drug development professionals with a valuable resource to understand its differential activities and the potential for reproducible outcomes.
Comparative Efficacy of 4-Phenylbutyric Acid (4-PBA) Across Cancer Cell Lines
The cellular response to 4-PBA can be highly dependent on the specific cell line, highlighting the importance of understanding its mechanism of action in different contexts. The following table summarizes the inhibitory effects of 4-PBA on the proliferation of various human cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 Concentration (mM) | Exposure Time (hours) | Reference |
| HCT116 | Colon Carcinoma | MTT | 1.14 | 24 | [1] |
| HCT116 | Colon Carcinoma | MTT | 0.83 | 48 | [1] |
| HCT116 | Colon Carcinoma | MTT | 0.86 | 72 | [1] |
| HT-29 | Colon Carcinoma | MTT | Not Determined | 24 | [1] |
| HT-29 | Colon Carcinoma | MTT | 2.42 | 48 | [1] |
| HT-29 | Colon Carcinoma | MTT | 2.15 | 72 | [1] |
| Caco-2 | Colon Carcinoma | MTT | Not Determined | 24 | [1] |
| Caco-2 | Colon Carcinoma | MTT | Not Determined | 48 | [1] |
| Caco-2 | Colon Carcinoma | MTT | 2.15 | 72 | [1] |
| SGC-7901 | Gastric Carcinoma | MTT | ~0.02 - 0.04 | 24 - 96 | [2] |
| MGC-803 | Gastric Carcinoma | MTT | ~0.02 - 0.04 | 24 - 96 | [2] |
Key Observations:
-
Cell Line-Specific Sensitivity: The data clearly demonstrates that the efficacy of 4-PBA varies significantly between different cancer cell lines. For instance, HCT116 colon cancer cells are notably more sensitive to 4-PBA treatment compared to HT-29 and Caco-2 cells, exhibiting a much lower IC50 value.[1]
-
Time-Dependent Effects: The inhibitory effect of 4-PBA on cell proliferation is also time-dependent. In gastric cancer cell lines, the inhibitory effect increases with longer exposure times.[2]
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. Below are the protocols for the key assays used to evaluate the effects of 4-PBA.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HCT116, HT-29, Caco-2, SGC-7901, MGC-803)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
4-Phenylbutyric acid (PBA)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 4-PBA (e.g., 0.005 to 60 mmol/L) for the desired time periods (e.g., 24, 48, 72, or 96 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value, the concentration of 4-PBA that inhibits cell growth by 50%, can be determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
4-Phenylbutyric acid (PBA)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of 4-PBA for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
Signaling Pathways and Mechanisms of Action
4-PBA exerts its effects through multiple signaling pathways. One of its primary mechanisms is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis.
Experimental Workflow for Investigating 4-PBA's Effects
References
Safety Operating Guide
Proper Disposal of 4-(4-Aminophenyl)butyric Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step procedure for the safe disposal of 4-(4-Aminophenyl)butyric acid, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety Precautions
Before beginning any disposal procedure, it is imperative to be aware of the hazards associated with this compound. This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety goggles or face shield |
| Respiratory Protection | N95 dust mask or use in a chemical fume hood |
| Body Protection | Lab coat or other protective clothing |
Ensure that a safety shower and eyewash station are readily accessible.
II. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility.[3] Do not dispose of this chemical with regular laboratory or household trash, and prevent it from entering the sewage system or the environment.[4][5]
Step 1: Waste Collection and Storage
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 2: Preparing for Disposal
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to schedule a chemical waste pickup.
-
If your institution's protocol allows for it, you may be instructed to prepare the chemical for incineration. This may involve dissolving or mixing the material with a combustible solvent.[3] Always follow your EHS office's specific procedures.
Step 3: Handling Spills
-
In the event of a spill, wear the appropriate PPE.
-
For solid material, carefully scoop it into a designated waste container.[3]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.[3]
-
Ventilate the area and decontaminate the spill site with an appropriate solvent.
Step 4: Final Disposal
-
Hand over the properly labeled waste container to your institution's authorized chemical waste disposal personnel.
-
Ensure all federal, state, and local regulations are followed throughout the disposal process.[3]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(4-Aminophenyl)butyric acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Aminophenyl)butyric acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification
This compound is classified with the following hazards:
-
Suspected of causing genetic defects.[6]
-
May cause damage to organs through prolonged or repeated exposure.[6]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk. The following table summarizes the recommended equipment when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields.[3][4][5][7] A face shield may be necessary where splash potential exists.[8] | Protects against dust particles and splashes that can cause serious eye irritation.[1][2][3][4][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][7] | Prevents skin contact, which can cause irritation and potential allergic reactions.[1][2][3][4] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher-level respirator.[3][4][7][9] | Minimizes the inhalation of fine particles, which can cause respiratory tract irritation.[1][2] |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants.[7] Chemical-resistant boots may be required for extensive handling.[5] | Provides a barrier against accidental skin contact.[5][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental success.
-
Preparation :
-
Ensure all work with this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][7]
-
Verify that a safety shower and eye wash station are readily accessible.[5]
-
Assemble all necessary equipment and reagents before beginning.
-
Don all required PPE as detailed in the table above.
-
-
Handling the Compound :
-
Post-Handling :
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Clean the work area, decontaminating all surfaces and equipment used.
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification : All materials contaminated with this compound, including unused product, empty containers, and spill cleanup materials, must be treated as hazardous waste.[10]
-
Containerization : Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[10] The label must include "Hazardous Waste" and the full chemical name.[10]
-
Disposal Method : Do not dispose of the material down the drain or into the environment.[7] The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] Always follow federal, state, and local regulations for hazardous waste disposal.[1]
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact : Remove contaminated clothing and wash the affected skin with generous amounts of soap and water.[1][5] If skin irritation or a rash occurs, get medical advice.[6]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill : Evacuate the area. Wear appropriate respiratory protection, chemical-resistant gloves, and eye protection.[5] Carefully scoop up the solid material into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[5]
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-アミノフェニル)酪酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 95 15118-60-2 [sigmaaldrich.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. 4-(4-氨基苯基)丁酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
